Product packaging for Cephalexin(1-)(Cat. No.:)

Cephalexin(1-)

Cat. No.: B1257749
M. Wt: 346.4 g/mol
InChI Key: ZAIPMKNFIOOWCQ-UEKVPHQBSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cephalexin(1-) is the anionic form of Cephalexin, a first-generation cephalosporin antibiotic. In its parent form, Cephalexin is a beta-lactam antibiotic that inhibits bacterial cell wall synthesis. It acts by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, thereby disrupting the final transpeptidation step in the synthesis of peptidoglycan, an essential structural component . This inhibition of cross-linking weakens the cell wall, leading to bacterial cell lysis and death . The compound is characterized by a beta-lactam ring fused to a dihydrothiazine ring, resulting in the 5-thia-1-azabicyclo[4.2.0]oct-2-ene core structure, and is known to be a zwitterion at physiological pH, containing both a basic and an acidic group . The "Cephalexin(1-)" designation specifically refers to the anionic state of the molecule. Cephalexin has a broad spectrum of activity and is a key tool for researchers studying gram-positive bacteria and some gram-negative bacteria . Its primary research applications include investigating mechanisms of antibacterial action, exploring bacterial resistance patterns such as beta-lactamase expression, and serving as a model compound in pharmacokinetic and analytical method development . This product is provided for research purposes in a high-purity form to ensure reliable and reproducible experimental results. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H16N3O4S- B1257749 Cephalexin(1-)

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H16N3O4S-

Molecular Weight

346.4 g/mol

IUPAC Name

(6R,7R)-7-[[(2R)-2-amino-2-phenylacetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C16H17N3O4S/c1-8-7-24-15-11(14(21)19(15)12(8)16(22)23)18-13(20)10(17)9-5-3-2-4-6-9/h2-6,10-11,15H,7,17H2,1H3,(H,18,20)(H,22,23)/p-1/t10-,11-,15-/m1/s1

InChI Key

ZAIPMKNFIOOWCQ-UEKVPHQBSA-M

Isomeric SMILES

CC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)SC1)C(=O)[O-]

Canonical SMILES

CC1=C(N2C(C(C2=O)NC(=O)C(C3=CC=CC=C3)N)SC1)C(=O)[O-]

Origin of Product

United States

Chemical Synthesis and Advanced Derivatization Strategies of Cephalexin

Semisynthetic Routes to Cephalexin (B21000) from Natural Precursors

The industrial production of cephalexin primarily relies on semisynthetic routes, leveraging naturally occurring β-lactam structures as starting materials. The pivotal intermediate in these pathways is 7-aminodesacetoxycephalosporanic acid (7-ADCA). ottokemi.comfishersci.ca Historically, 7-ADCA was derived from penicillin G through a multi-step chemical transformation that involved a ring expansion followed by enzymatic deacylation. ottokemi.comfishersci.ca Modern synthetic approaches increasingly favor enzymatic processes due to their inherent advantages, including reduced environmental impact and milder reaction conditions.

Precursor Chemistry and Stereochemical Control in Cephalexin Synthesis

The fundamental precursor for cephalexin synthesis is 7-ADCA, which provides the core β-lactam-dihydrothiazine bicyclic nucleus. ottokemi.com In enzymatic synthesis, the activated acyl donor typically employed is D-phenylglycine methyl ester (PGME). The use of specific enzymes, such as penicillin G acylase (PGA) or α-amino ester hydrolases (AEHs), is crucial for achieving high stereoselectivity. These biocatalysts ensure the formation of the desired D-configuration of the phenylglycine side chain, which is essential for the biological activity of cephalexin.

Acylation and Ring Closure Methodologies in Cephalexin Core Formation

The central reaction in cephalexin formation involves the acylation of the 7-amino group present on the 7-ADCA nucleus. In enzymatic synthesis, this acylation is effectively catalyzed by penicillin G acylase (PGA) or α-amino ester hydrolases (AEHs), facilitating the condensation between 7-ADCA and D-phenylglycine methyl ester (PGME).

For chemical synthesis routes, the process typically involves the protection of the carboxyl group of 7-ADCA, often through silylation, followed by a condensation reaction with α-amino benzeneacetyl chloride or its hydrochloride salt. This reaction is frequently promoted by tertiary nitrogen bases, such as 4-dimethylaminopyridine. The inherent bicyclic ring system, comprising the β-lactam and dihydrothiazine rings, is already established within the 7-ADCA precursor, having been formed in prior steps from penicillin G.

Optimization of Synthetic Pathways for Cephalexin Production

Key optimization strategies include:

Substrate Concentration Control: Maintaining an optimal molar ratio of D-phenylglycine methyl ester (PGME) to 7-ADCA.

pH and Temperature Optimization: Fine-tuning these parameters to maximize enzyme activity and product stability.

In Situ Product Removal (ISPR): Techniques like complexation have demonstrated substantial improvements in 7-ADCA conversion rates. For instance, in one study, 7-ADCA conversion increased from 61% to 81% without ISPR, and further to 98% with ISPR at high substrate concentrations.

The table below illustrates the impact of in situ product removal on 7-ADCA conversion:

Process ConditionMaximum 7-ADCA Conversion (%)
Without ISPR81
With ISPR98

Continuous-Flow Processes: The development of continuous manufacturing methods is an emerging area of optimization, offering potential benefits in terms of consistent product quality, enhanced efficiency, and improved process control.

Design and Synthesis of Cephalexin Analogues and Derivatives

The cephalosporin (B10832234) nucleus provides multiple sites for structural modification, enabling the design and synthesis of a diverse array of analogues. These modifications are crucial for tailoring the pharmacological properties and antimicrobial spectrum of the resulting compounds. The two primary positions for derivatization are the C-7 aminoacyl side chain and the C-3 methyl group.

Modifications at the C-7 Aminoacyl Side Chain of Cephalexin

The C-7 aminoacyl side chain is a pivotal structural element that dictates the antimicrobial activity and pharmacokinetic profile of cephalosporins. Cephalexin itself is characterized by a D-α-aminophenylacetyl group at this position. Modifications at C-7 involve the introduction or alteration of this side chain, typically through amide coupling reactions. For example, the incorporation of aminothiazole groups at the C-7 position has been a strategy in the development of later-generation cephalosporins, leading to enhanced activity against Gram-negative bacteria.

Modifications at the C-3 Methyl Group of Cephalexin

The methyl group located at the C-3 position of the cephalexin nucleus represents another important site for chemical derivatization. Modifications at this position can significantly influence the therapeutic attributes of the analogue, including its stability against β-lactamase enzymes and its pharmacokinetic characteristics.

Examples of modifications at the C-3 methyl group include:

Halogenation: Replacement of the methyl group with a chlorine atom, as exemplified by the structure of cefaclor.

Substitutions with Aromatic or Heterocyclic Moieties: Introduction of groups such as 3-pyridylmethyl or m- or p-carboxybenzyl, which have been shown to confer broad-spectrum antibacterial activity.

Carbon-Carbon Bond Formation: The use of metal-catalyzed cross-coupling reactions, such as Stille coupling, allows for the introduction of various carbon substituents, including alkyl, cycloalkyl, aryl, alkenyl, and allyl groups, at the C-3 position.

These modifications often necessitate complex synthetic transformations, such as the displacement of the acetoxy group (found in related 7-aminocephalosporanic acid derivatives) by sulfur- or nitrogen-based nucleophiles.

Molecular Mechanisms of Cephalexin Action and Bacterial Target Interactions

Interaction and Inhibition of Penicillin-Binding Proteins (PBPs) by Cephalexin (B21000)

The primary mechanism of Cephalexin action involves the direct inhibition of penicillin-binding proteins (PBPs). nih.gov These enzymes are crucial for the final steps of peptidoglycan synthesis, a process essential for maintaining the structural integrity of the bacterial cell wall. youtube.com By targeting PBPs, Cephalexin effectively halts cell wall construction, leading to bacterial cell death. medchemexpress.com

Molecular Specificity and Binding Affinity of Cephalexin for Diverse PBP Isoforms

Cephalexin does not interact with all PBPs uniformly; it exhibits a degree of specificity and differential binding affinity for various PBP isoforms depending on the bacterial species. This selectivity is a key determinant of its antibacterial spectrum.

In Streptococcus pneumoniae, for instance, competitive binding assays have shown that Cephalexin is selective for PBP3. nih.gov Similarly, in sporulating Bacillus cereus, Cephalexin demonstrates a strong binding affinity for PBP 4. nih.gov This targeted interaction underscores the specific molecular recognition between the antibiotic and the PBP active site. The inhibitory concentration (IC₅₀)—the concentration of a drug that inhibits 50% of the target's activity—is a common measure of binding affinity. Studies on various cephalosporins reveal a range of affinities for different PBPs, highlighting the nuanced interactions that govern their efficacy.

Bacterial SpeciesPBP IsoformBinding Affinity/Selectivity of Cephalexin
Streptococcus pneumoniaePBP3Selective
Bacillus cereus (sporulating)PBP 4Strong

Mechanistic Insights into Acylation of PBP Active Sites by Cephalexin

The inhibitory action of Cephalexin is achieved through the acylation of a catalytically essential serine residue within the active site of the PBP. nih.gov The process can be detailed as follows:

Molecular Mimicry : The structure of the β-lactam ring in Cephalexin mimics the D-Ala-D-Ala moiety of the natural peptidoglycan substrate. youtube.com

Nucleophilic Attack : This structural similarity allows Cephalexin to enter the PBP active site, where the hydroxyl group of the active-site serine performs a nucleophilic attack on the carbonyl carbon of the β-lactam ring. nih.gov

Ring Opening and Covalent Bond Formation : This attack leads to the irreversible opening of the strained β-lactam ring and the formation of a stable, covalent acyl-enzyme complex. nih.govoup.com

Enzyme Inactivation : The resulting complex is very slow to hydrolyze, effectively sequestering the enzyme and preventing it from carrying out its normal function in cell wall synthesis. oup.com This long-lived inhibition of the PBP is the critical step in the antibiotic's bactericidal action. nih.gov

Structural Elucidation of Cephalexin-PBP Covalent and Non-Covalent Complexes via X-ray Crystallography and Cryo-Electron Microscopy

While specific X-ray crystallography or cryo-electron microscopy (cryo-EM) structures of a Cephalexin-PBP complex are not widely available in published literature, extensive structural studies on other β-lactams and PBPs provide significant insights into the binding mechanism.

X-ray crystallography of PBP3 from Pseudomonas aeruginosa in complex with other β-lactams, such as ceftazidime, reveals that the antibiotic occupies the core of the active site. nih.gov These structures confirm that the β-lactam is covalently bound to the active site serine. nih.gov Similarly, crystallographic studies of E. coli PBP6 show the formation of an acyl-enzyme intermediate with ampicillin (B1664943). nih.gov These studies highlight the flexibility of loops within the active site, which can be an intrinsic property required for substrate binding and may also play a role in antibiotic resistance. nih.gov

Cryo-EM is an emerging technique for studying large protein complexes that are difficult to crystallize. nih.gov Recently, cryo-EM has been used to determine the near-atomic resolution structure of the class A PBP1b from E. coli. nih.gov Such advancements pave the way for future structural analyses of PBP-antibiotic complexes, including those with Cephalexin, which could provide more detailed blueprints for the development of new therapeutic agents. nih.gov

Disruption of Bacterial Peptidoglycan Biosynthesis by Cephalexin

The covalent inactivation of PBPs by Cephalexin directly sabotages the intricate process of peptidoglycan biosynthesis, compromising the structural scaffold of the bacterial cell wall.

Inhibition of Transpeptidation and Transglycosylation Reactions

The primary enzymatic activity blocked by Cephalexin is transpeptidation. PBPs catalyze this crucial cross-linking step, which forms peptide bridges between adjacent glycan strands, giving the peptidoglycan mesh its strength and rigidity. youtube.comoup.com By forming a stable acyl-enzyme complex, Cephalexin prevents PBPs from catalyzing this reaction. nih.gov The accumulation of uncross-linked peptidoglycan precursors weakens the cell wall. While some antibiotics that target the cell wall can inhibit transglycosylation (the polymerization of glycan strands), the principal mechanism for β-lactams like Cephalexin is the specific inhibition of the transpeptidase activity of PBPs. oup.com

Cellular Responses and Morphological Changes Induced by Cephalexin in Bacterial Cell Walls

The inhibition of peptidoglycan synthesis by Cephalexin triggers distinct and often dramatic morphological changes in bacteria, which can be observed using microscopy techniques. nih.gov These changes are a direct consequence of a compromised cell wall that can no longer withstand the internal osmotic pressure or properly coordinate cell division.

Escherichia coli : In Gram-negative bacilli like E. coli, Cephalexin's primary effect is the inhibition of septal cell wall synthesis by targeting PBP3. researchgate.net This prevents the formation of a septum and the separation of daughter cells, resulting in the formation of long, spaghetti-like filaments. researchgate.netpnas.org

Staphylococcus aureus : In Gram-positive cocci such as S. aureus, exposure to Cephalexin leads to abnormal cell division. Electron microscopy reveals swelling of the cross-wall, which can ultimately lead to cell lysis or the formation of protoplasts (cells that have lost their cell wall). nih.gov Scanning electron microscopy has documented significant alterations in the surface structures of S. aureus following treatment. nih.govresearchgate.net

Ultimately, the inability to synthesize and maintain a proper peptidoglycan layer leads to a loss of structural integrity, uncontrolled autolytic enzyme activity, and cell lysis, culminating in bacterial death.

Bacterial Resistance Mechanisms to Cephalexin: a Comprehensive Molecular and Genetic Analysis

Beta-Lactamase-Mediated Hydrolysis of the Cephalexin (B21000) Beta-Lactam Ring

The principal mechanism of resistance to Cephalexin involves the production of beta-lactamase enzymes, which inactivate the antibiotic by hydrolyzing the amide bond in its characteristic beta-lactam ring. nih.govscispace.com This enzymatic degradation renders the Cephalexin molecule incapable of binding to its target, the penicillin-binding proteins, thereby neutralizing its antibacterial activity.

Classification and Substrate Specificity of Beta-Lactamases Towards Cephalexin (e.g., Class A, C, D, Metallo-β-Lactamases)

Beta-lactamases are a diverse group of enzymes classified into four molecular classes based on their amino acid sequences: A, B, C, and D. nih.govwikipedia.org Classes A, C, and D are serine hydrolases, while Class B enzymes are metallo-β-lactamases that require zinc for their activity. frontiersin.org Their substrate specificity, including their ability to hydrolyze Cephalexin, varies significantly among these classes.

Class A: This class includes the common TEM and SHV enzymes, which efficiently hydrolyze penicillins and early-generation cephalosporins like Cephalexin. frontiersin.org Extended-spectrum β-lactamases (ESBLs), which have evolved from these enzymes through mutations, can also hydrolyze a broader range of cephalosporins. wikipedia.orgresearchgate.net

Class B (Metallo-β-Lactamases): These enzymes possess a broad substrate profile and can hydrolyze most β-lactam antibiotics, including Cephalexin.

Class C (AmpC): These are typically cephalosporinases, demonstrating high hydrolytic activity against cephalosporins. nih.gov While often chromosomally encoded and inducible, they can also be plasmid-mediated, contributing to the spread of resistance. nih.gov

Class D (OXA): OXA-type β-lactamases are known for their ability to hydrolyze oxacillin (B1211168) and cloxacillin. wikipedia.org While some variants have a narrower spectrum, others have evolved to hydrolyze extended-spectrum cephalosporins. wikipedia.org

Beta-Lactamase ClassKey CharacteristicsActivity Against Cephalexin
Class A Serine-based active site; includes TEM, SHV, and CTX-M enzymes. frontiersin.orgGenerally effective hydrolysis, especially by narrow-spectrum enzymes.
Class B Zinc-dependent metallo-enzymes.Broad-spectrum activity, including hydrolysis of Cephalexin.
Class C Serine-based cephalosporinases (AmpC). nih.govHigh hydrolytic activity against cephalosporins, including Cephalexin.
Class D Serine-based oxacillinases (OXA). wikipedia.orgVariable; some variants can hydrolyze Cephalexin.

Detailed Molecular Mechanisms of Cephalexin Hydrolysis by Serine and Metallo-Beta-Lactamases

The hydrolysis of the beta-lactam ring of Cephalexin by serine and metallo-beta-lactamases proceeds through distinct catalytic mechanisms.

Serine Beta-Lactamases (Classes A, C, and D): These enzymes utilize a conserved active-site serine residue to carry out a two-step acylation and deacylation process. frontiersin.orgnih.gov

Acylation: The catalytic serine, activated by a general base, performs a nucleophilic attack on the carbonyl carbon of the beta-lactam ring of Cephalexin. This forms a transient tetrahedral intermediate which then collapses to form a stable acyl-enzyme complex, effectively opening the beta-lactam ring.

Deacylation: A water molecule, activated by a general base (such as Glu166 in Class A enzymes), attacks the acyl-enzyme intermediate. nih.gov This leads to the hydrolysis of the ester bond, releasing the inactivated Cephalexin molecule and regenerating the free enzyme for subsequent catalytic cycles.

Metallo-Beta-Lactamases (Class B): These enzymes employ one or two zinc ions in their active site to facilitate hydrolysis. nih.gov The zinc ions coordinate a water molecule, which acts as the nucleophile. This activated hydroxide (B78521) ion directly attacks the carbonyl carbon of the Cephalexin beta-lactam ring, leading to its cleavage without the formation of a covalent acyl-enzyme intermediate. nih.gov

Structural Biology of Cephalexin-Beta-Lactamase Interactions and Conformational Dynamics

The interaction between Cephalexin and the active site of beta-lactamases is governed by specific structural features and conformational changes. X-ray crystallography and nuclear magnetic resonance (NMR) studies have provided insights into these interactions. nd.edu

For instance, studies on the Class C β-lactamase from Enterobacter cloacae P99 have shown that the enzymatic hydrolysis of Cephalexin results in a cephalosporoate intermediate. rsc.org NMR analysis revealed that in this intermediate, the aromatic group of the side chain at C(7) of the hydrolyzed Cephalexin folds over the dihydrothiazine ring. rsc.org The conformational dynamics of loops surrounding the active site of beta-lactamases, such as the α3-β7 and β12-α5 loops in the L1 metallo-β-lactamase, can also influence substrate binding and catalysis. nih.govelifesciences.org The flexibility of these loops can be crucial for accommodating the Cephalexin molecule and positioning it for efficient hydrolysis.

Genetic Determinants and Evolution of Cephalexin-Resistant Beta-Lactamases

The genetic basis for beta-lactamase production is often found on mobile genetic elements such as plasmids and transposons, facilitating their rapid dissemination among bacterial populations. nih.gov Genes encoding enzymes like TEM, SHV, and CTX-M are frequently located on these elements. nih.govyoutube.com

The evolution of Cephalexin-resistant beta-lactamases is driven by selective pressure from the widespread use of beta-lactam antibiotics. researchgate.net Point mutations in the genes encoding for beta-lactamases can lead to amino acid substitutions in or near the active site of the enzyme. wikipedia.org These alterations can enhance the enzyme's hydrolytic activity against cephalosporins. For example, the evolution of TEM-1 and SHV-1 into extended-spectrum beta-lactamases (ESBLs) with increased activity against third-generation cephalosporins is a well-documented example of this evolutionary process. wikipedia.orgresearchgate.net Furthermore, increased expression of beta-lactamase genes, potentially through mutations in promoter regions or gene amplification, can also contribute to higher levels of resistance. asm.org

Genetic DeterminantRole in Cephalexin Resistance
Plasmids Carry beta-lactamase genes (e.g., blaTEM, blaSHV, blaCTX-M), facilitating horizontal gene transfer. nih.gov
Transposons Mobile DNA sequences that can insert beta-lactamase genes into plasmids or the bacterial chromosome. nih.gov
Point Mutations Alter the amino acid sequence of beta-lactamases, potentially increasing their hydrolytic efficiency against Cephalexin. wikipedia.org
Gene Amplification Increases the copy number of beta-lactamase genes, leading to higher enzyme production and increased resistance. asm.org

Alterations in Penicillin-Binding Proteins (PBPs) Affecting Cephalexin Binding

A second critical mechanism of resistance to Cephalexin involves modifications to its target proteins, the penicillin-binding proteins (PBPs). scispace.com PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. medchemexpress.com Cephalexin and other beta-lactam antibiotics act by binding to the active site of PBPs, thereby inhibiting their function and disrupting cell wall synthesis.

Modifications in PBP Active Site Architecture and Allosteric Sites

Bacterial resistance can arise from mutations in the genes encoding PBPs, leading to alterations in the structure of these proteins that reduce their affinity for Cephalexin. These modifications can occur in the active site or in allosteric regions that influence the active site's conformation.

Active Site Modifications: Specific amino acid substitutions within the transpeptidase domain of PBPs can directly interfere with the binding of Cephalexin. For example, in Streptococcus pneumoniae, mutations in PBP2x, such as Gln552 to Glu, have been shown to be important for resistance development against cephalosporins. researchgate.net Similarly, mutations in PBP2 from cephalosporin-resistant Neisseria gonorrhoeae can hinder the acylation of the PBP by restricting protein dynamics necessary for antibiotic binding. nih.gov

Allosteric Site Modifications: In some cases, conformational changes in PBPs that affect antibiotic binding can be triggered by interactions at sites distant from the active site. For instance, in methicillin-resistant Staphylococcus aureus (MRSA), the binding of ligands to an allosteric site on PBP2a, located approximately 60 Å from the active site, can induce a conformational change that opens the active site. nih.gov While this mechanism is well-studied for methicillin (B1676495) resistance, similar allosteric regulation could potentially influence the binding of Cephalexin to other PBPs.

Studies on Streptococcus pneumoniae have shown that Cephalexin exhibits selectivity for PBP3. nih.gov In Bacillus cereus, Cephalexin was found to bind strongly to PBP 4. nih.gov This highlights the importance of specific PBPs as targets for Cephalexin and suggests that mutations in the genes encoding these particular PBPs are likely to be a key factor in the development of resistance.

PBP ModificationImpact on Cephalexin BindingExample
Active Site Substitution Directly reduces the affinity of Cephalexin for the PBP active site.Gln552 -> Glu substitution in PBP2x of Streptococcus pneumoniae. researchgate.net
Altered Protein Dynamics Restricts the conformational changes required for efficient Cephalexin binding and acylation.Mutations in PBP2 of Neisseria gonorrhoeae. nih.gov
Allosteric Regulation Binding of molecules at a distant site influences the conformation of the active site, potentially reducing Cephalexin affinity.Allosteric site on PBP2a in Staphylococcus aureus. nih.gov

Acquisition and Expression of Novel Cephalexin-Insensitive PBPs

A primary mechanism of bacterial resistance to cephalexin and other β-lactam antibiotics involves the alteration of their target sites, the Penicillin-Binding Proteins (PBPs). Bacteria can acquire resistance by obtaining genes that code for novel PBPs with low affinity for cephalexin, rendering the antibiotic ineffective. The most prominent example of this is the acquisition of the mecA gene in Staphylococcus aureus, which leads to methicillin-resistant S. aureus (MRSA). nih.govwikipedia.org The mecA gene, carried on a mobile genetic element known as the Staphylococcal Cassette Chromosome mec (SCCmec), encodes for a unique PBP called PBP2a. nih.gov

PBP2a has a very low affinity for most β-lactam antibiotics, including cephalexin. nih.govwikipedia.org This allows it to continue catalyzing the essential transpeptidation reactions for peptidoglycan synthesis even when the bacterium's native PBPs are inhibited by the antibiotic. nih.gov Consequently, the bacterial cell wall remains intact, and the bacterium survives.

In addition to acquiring entirely new PBP genes, resistance can also arise from mutations within the genes of native PBPs. These mutations can lead to amino acid substitutions that alter the structure of the PBP active site, thereby reducing its binding affinity for cephalexin. In some cases, multiple mutations in a native PBP can confer high-level resistance. For instance, studies on S. aureus have shown that specific point mutations in the gene for PBP4 can lead to high-level, broad-spectrum resistance to β-lactams, including new-generation cephalosporins. nih.gov These mutations often cluster near the enzyme's active site, changing the chemical properties of key amino acid residues and hindering antibiotic binding. nih.gov

Table 1: Examples of PBP4 Mutations in S. aureus Associated with Cephalosporin (B10832234) Resistance

PBP4 MutationAmino Acid ChangeEffect on Chemical Properties
N138KPolar to Electrically ChargedAlters charge within the active site region
E183VElectrically Charged to HydrophobicReduces polarity and alters steric conformation
R200LElectrically Charged to HydrophobicChanges charge and increases hydrophobicity
H270LElectrically Charged to HydrophobicModifies local charge and structure

Efflux Pump Systems Reducing Intracellular Cephalexin Concentrations

Efflux pumps are membrane-spanning protein complexes that actively transport a wide variety of substrates, including antibiotics like cephalexin, out of the bacterial cell. nih.gov By reducing the intracellular concentration of the antibiotic, these pumps prevent it from reaching its PBP targets in sufficient quantities to inhibit cell wall synthesis, thus contributing to resistance. nih.gov This mechanism is a significant factor in the intrinsic and acquired resistance of many bacterial pathogens.

Bacterial efflux pumps are categorized into several major superfamilies based on their structure, energy source, and substrate specificity. The families most frequently associated with clinically relevant antibiotic resistance are the Resistance-Nodulation-Division (RND), Major Facilitator Superfamily (MFS), Small Multidrug Resistance (SMR), Multidrug and Toxic Compound Extrusion (MATE), and ATP-Binding Cassette (ABC) superfamilies.

In Gram-negative bacteria, the RND family pumps, such as the AcrAB-TolC system in Escherichia coli and MexAB-OprM in Pseudomonas aeruginosa, are particularly important. bmbreports.orgtouro.edu These are tripartite systems that span the inner membrane, the periplasm, and the outer membrane, allowing them to expel substrates directly into the external medium. bmbreports.org While studies often focus on broader classes of antibiotics, cephalosporins are known substrates for many of these pumps. The AcrAB-TolC pump, for example, is recognized for its broad substrate polyspecificity, which includes the ability to extrude various β-lactams. bmbreports.org

In Gram-positive bacteria, pumps from the MFS and ABC superfamilies are more common. For example, the NorA pump in S. aureus is an MFS transporter known to confer resistance to fluoroquinolones and other compounds. While specific data on cephalexin transport by these pumps can be limited, their broad-spectrum activity suggests a potential role in reduced susceptibility.

Table 2: Major Families of Bacterial Efflux Pumps

Pump FamilyEnergy SourceTypical LocationExamplesGeneral Substrates
RND (Resistance-Nodulation-Division)Proton Motive ForceGram-Negative BacteriaAcrAB-TolC (E. coli), MexAB-OprM (P. aeruginosa)β-lactams, quinolones, tetracyclines, dyes
MFS (Major Facilitator Superfamily)Proton Motive ForceGram-Positive & Gram-NegativeNorA (S. aureus), TetA (E. coli)Tetracyclines, fluoroquinolones, biocides
ABC (ATP-Binding Cassette)ATP HydrolysisGram-Positive & Gram-NegativeSav1866 (S. aureus)Macrolides, fluoroquinolones, detergents
SMR (Small Multidrug Resistance)Proton Motive ForceGram-Positive & Gram-NegativeEmrE (E. coli)Quaternary ammonium (B1175870) compounds, biocides
MATE (Multidrug and Toxic Compound Extrusion)Sodium Ion Gradient or Proton Motive ForceGram-Positive & Gram-NegativeNorM (V. parahaemolyticus)Fluoroquinolones, aminoglycosides, dyes

The genes encoding efflux pumps are often under the control of complex regulatory networks. In many bacteria, these pumps are expressed at a low basal level, contributing to intrinsic resistance. However, mutations in regulatory genes can lead to the overexpression of these pumps, resulting in clinically significant levels of resistance.

Expression of efflux pump genes is frequently controlled by local transcriptional regulators, which can act as repressors or activators. For example, the expression of the acrAB operon in E. coli is controlled by multiple regulators, including the local repressor AcrR and global regulators like MarA, SoxS, and Rob. Mutations that inactivate AcrR or activate the global regulators can lead to the constitutive overexpression of the AcrAB-TolC pump. Exposure to antibiotics or other environmental stressors can also induce the expression of these regulatory systems, leading to a transient increase in efflux activity. The presence of high levels of cephalexin in wastewater has been shown to affect the diversity and spread of antibiotic resistance genes, potentially by creating selective pressure for bacteria with enhanced efflux capabilities. researchgate.net

Modifications in Outer Membrane Permeability to Cephalexin

In Gram-negative bacteria, the outer membrane acts as a selective permeability barrier, protecting the cell from noxious substances, including many antibiotics. For hydrophilic antibiotics like cephalexin to reach their PBP targets in the periplasm, they must first traverse this barrier. This passage is primarily facilitated by water-filled protein channels known as porins. nih.gov Consequently, alterations that reduce the influx of cephalexin through these channels are a significant mechanism of resistance.

Resistance to cephalexin can be achieved by either reducing the number of porin channels in the outer membrane or by expressing mutated porins that have a smaller channel size or altered charge, thereby restricting antibiotic passage. The downregulation of porin expression is a common strategy observed in clinical isolates. nih.gov

In E. coli, the major general diffusion porins are OmpF and OmpC. Studies have demonstrated that the downregulation or complete loss of the OmpF porin is a major cause of non-β-lactamase-mediated resistance to cephalexin. nih.govasm.org OmpF forms a larger pore than OmpC and is considered the primary route of entry for many β-lactam antibiotics. bmbreports.org Therefore, its absence significantly reduces the rate of cephalexin diffusion into the periplasm.

The expression of porins is tightly controlled by regulatory systems that respond to environmental cues. For example, the two-component system EnvZ-OmpR regulates the differential expression of ompF and ompC. Mutations in the ompR gene can lead to a decrease in OmpF production. nih.gov Furthermore, activation of the σE extracytoplasmic stress response, for instance through mutations in the anti-sigma factor gene rseA, can lead to increased production of the protease DegP, which degrades OmpF, resulting in reduced outer membrane permeability and increased cephalexin resistance. nih.govasm.org

Table 3: Regulatory Mutations in E. coli Leading to OmpF Downregulation and Cephalexin Resistance

Gene MutatedRegulatory Pathway AffectedMechanism of OmpF DownregulationEffect on Cephalexin MIC
ompFDirect Gene DisruptionLoss of OmpF protein productionSignificant Increase
ompREnvZ-OmpR Two-Component SystemRepression of ompF transcriptionIncrease
rseAσE Stress ResponseIncreased DegP-mediated degradation of OmpFIncrease
gmhBLPS Biosynthesis / Envelope StressModest activation of DegP, leading to OmpF degradationIncrease

Biofilm-Related Cephalexin Resistance Mechanisms

Bacteria can exist in two states: as free-swimming, planktonic cells or as part of a structured, surface-attached community known as a biofilm. Bacteria within a biofilm are encased in a self-produced matrix of extracellular polymeric substances (EPS) and exhibit profoundly increased resistance to antimicrobial agents, including cephalexin. mdpi.com This resistance is multifactorial and not typically due to a single mechanism, but rather the synergistic effect of several factors inherent to the biofilm mode of growth.

One of the primary mechanisms is the physical barrier presented by the EPS matrix, which is composed of polysaccharides, proteins, and extracellular DNA. mdpi.com This matrix can impede the diffusion of antibiotics, preventing them from reaching the cells in the deeper layers of the biofilm. This delayed penetration can result in sub-lethal concentrations of the antibiotic, which may not be sufficient to kill the bacteria and can potentially induce other resistance mechanisms.

The physiological heterogeneity within a biofilm also contributes significantly to resistance. Nutrient and oxygen gradients exist throughout the biofilm structure, leading to the formation of microenvironments where cells are in different metabolic states. alfarabiuc.edu.iq Bacteria in the deeper, anoxic layers of a biofilm may be metabolically inactive or slow-growing. Since β-lactam antibiotics like cephalexin are most effective against actively dividing cells that are synthesizing new peptidoglycan, these quiescent cells are phenotypically tolerant to the antibiotic. alfarabiuc.edu.iq

Furthermore, biofilms are a niche for a subpopulation of highly tolerant cells known as "persisters." These are dormant variants of regular cells that can survive extremely high concentrations of antibiotics. mdpi.com They are not genetically resistant, but their dormant state makes them impervious to antibiotics that target active cellular processes. Once antibiotic treatment ceases, these persister cells can resuscitate and repopulate the biofilm, leading to recurrent infections. Studies on S. aureus have shown that while young biofilm cells can be eradicated by a combination of tobramycin (B1681333) and cephalexin, older, more mature biofilm cells are extremely resistant to the same treatment. mdpi.com The complex environment of the biofilm also facilitates horizontal gene transfer, allowing for the efficient spread of genetic resistance determinants, such as those for cephalexin-insensitive PBPs or efflux pumps, throughout the bacterial community.

Impact of Extracellular Polymeric Substance (EPS) Matrix on Cephalexin Penetration and Activity

The Extracellular Polymeric Substance (EPS) matrix is a defining characteristic of bacterial biofilms and a significant factor in their increased tolerance to antimicrobial agents, including the β-lactam antibiotic Cephalexin. frontiersin.orgwikipedia.org This self-produced matrix, primarily composed of polysaccharides, proteins, extracellular DNA (eDNA), and lipids, encases the bacterial community, acting as a formidable protective barrier. wikipedia.orgresearchgate.net The effectiveness of the EPS matrix in diminishing Cephalexin's activity stems from a combination of physical and chemical mechanisms that collectively hinder the antibiotic's penetration and interaction with its bacterial targets. nih.govfrontiersin.org

The primary mechanism by which the EPS matrix confers protection is by acting as a physical barrier that limits the diffusion of antibiotic molecules. wikipedia.orgnih.gov The dense, complex, and viscous nature of the matrix creates a tortuous path, slowing the inward movement of Cephalexin and preventing it from reaching bactericidal concentrations in the deeper layers of the biofilm. frontiersin.org This diffusion limitation is not uniform and depends on the specific composition and structure of the EPS, which can vary between bacterial species. wsu.edu

Beyond simple physical obstruction, the components of the EPS can directly interact with and neutralize Cephalexin. Many EPS polysaccharides are charged and can bind to antibiotic molecules through electrostatic interactions, effectively sequestering them within the matrix. nih.gov Furthermore, the matrix can be rich in extracellular enzymes that actively degrade antibiotics. For β-lactams like Cephalexin, the presence of β-lactamase enzymes within the EPS is a critical defense mechanism. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic before it can reach the penicillin-binding proteins (PBPs) on the bacterial cell membrane. wsu.edu The protection afforded by EPS containing β-lactamases can be substantial, allowing bacteria to withstand high concentrations of the drug. wsu.edu

Research on Staphylococcus aureus biofilms has demonstrated that mature biofilms, characterized by a well-developed EPS matrix, are significantly less susceptible to Cephalexin compared to younger biofilms or planktonic (free-floating) cells. nih.gov Complete eradication of mature biofilm cells is often not achieved even with prolonged exposure to the antibiotic. nih.gov

The table below summarizes the key components of the EPS matrix and their specific roles in impeding the efficacy of antibiotics like Cephalexin.

EPS ComponentPrimary Function in ResistanceMechanism of Action Against Cephalexin
Polysaccharides Structural integrity, Adhesion, SorptionAct as a diffusion barrier, slowing penetration. Charged polymers can bind and sequester Cephalexin molecules. researchgate.netnih.gov
Proteins (Extracellular) Structural support, Enzymatic activityCan include β-lactamases that enzymatically degrade and inactivate Cephalexin. wsu.eduresearchgate.net May also contribute to the physical barrier.
Extracellular DNA (eDNA) Structural stability, Gene transferContributes to the viscoelasticity of the biofilm, enhancing the physical barrier. wikipedia.orgresearchgate.net Facilitates the transfer of resistance genes.
Lipids Hydrophobic barrierContribute to the overall impermeability of the matrix, hindering the penetration of water-soluble molecules like Cephalexin.

Role of Persister Cell Formation in Cephalexin Tolerance

Persister cells represent a subpopulation of phenotypically distinct bacteria that exhibit transient, non-heritable tolerance to high concentrations of antibiotics, including Cephalexin. nih.govbharatividyapeeth.edu Unlike genetically resistant bacteria, persisters are not mutants and their offspring are typically susceptible to the antibiotic once they revert to a normal growth state. researchgate.netfrontierspartnerships.org The formation of these dormant cells is a key strategy that allows bacterial populations to survive antibiotic attack, often leading to the failure of treatment and the relapse of chronic infections. researchgate.netfrontierspartnerships.org

The primary mechanism of Cephalexin tolerance in persister cells is linked to their dormant, metabolically inactive state. nih.govresearchgate.net Cephalexin, like other β-lactam antibiotics, exerts its bactericidal effect by targeting and inhibiting penicillin-binding proteins (PBPs), specifically PBP3, which are enzymes essential for the synthesis of the peptidoglycan cell wall during active cell growth and division. nih.gov Since persister cells have significantly reduced metabolic activity and are not actively dividing, the targets of Cephalexin are essentially inactive. nih.govscilit.com This renders the antibiotic ineffective, as it cannot disrupt a process that is not occurring.

Studies have utilized Cephalexin's unique mode of action to isolate and study persister cells. When a bacterial population is treated with Cephalexin, susceptible, growing cells are unable to divide properly and form long filaments before lysing. nih.govnih.gov In contrast, the dormant persister cells are unaffected and retain their normal shape, allowing for their separation and enrichment from the general population by filtration. nih.govnih.gov This method has been instrumental in confirming that cells isolated via this process exhibit the key characteristics of persisters: they survive long-term Cephalexin treatment and can resume growth once the antibiotic is removed. nih.gov

The killing kinetics of Cephalexin on persister cells are markedly different from those on the susceptible population, a phenomenon often visualized as a biphasic kill curve. researchgate.net The initial, rapid decline in viable cells represents the killing of the susceptible majority, while the subsequent, much slower decline reflects the killing of the tolerant persister subpopulation. nih.gov This difference highlights the profound tolerance of persister cells to Cephalexin's bactericidal action.

The following table presents comparative data on the kill rates of Cephalexin against susceptible Escherichia coli cells versus tolerant persister cells, illustrating the significant difference in efficacy.

Cell TypeAntibioticKill Rate Constant (k)Implication
Susceptible E. coli Cephalexink_n ≈ 4.98Rapid elimination of the bulk of the bacterial population.
Persister E. coli Cephalexink_p ≈ 0.144Very slow killing, allowing a subpopulation to survive antibiotic treatment. nih.gov

Advanced Analytical Methodologies for Cephalexin Research and Detection

Chromatographic Techniques for Cephalexin (B21000) Quantification and Purity Analysis

Chromatography is a cornerstone for separating Cephalexin from impurities and matrix components. High-Performance Liquid Chromatography (HPLC), Ultra-Fast Liquid Chromatography (UFLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE) are powerful tools for these analytical challenges.

HPLC and its advanced iteration, UFLC, are the most widely used techniques for the determination of Cephalexin in pharmaceutical formulations and biological samples. innovareacademics.inresearchgate.net These methods offer excellent resolution, sensitivity, and reproducibility for quantifying the parent drug and separating it from its degradation products.

Forced degradation studies, conducted under conditions stipulated by the International Council for Harmonisation (ICH) guidelines (e.g., acidic, basic, oxidative, thermal, and photolytic stress), are used to develop stability-indicating HPLC methods. innovareacademics.inresearchgate.net These methods can separate Cephalexin from various degradation products formed under stress. For instance, a stability-indicating reverse-phase HPLC (RP-HPLC) method was developed that successfully separated Cephalexin from six degradation products generated under various stress conditions. researchgate.net Similarly, a green RP-HPLC method using a micellar mobile phase was shown to effectively separate Cephalexin from its acid, base, and oxidative degradants. innovareacademics.in

UFLC methods provide the advantage of significantly reduced analysis times without compromising separation efficiency. researchgate.netscispace.com An isocratic UFLC method was developed for the determination of Cephalexin monohydrate, demonstrating linearity over a wide concentration range and proving its utility for routine quality control. researchgate.netscispace.com

The following tables summarize typical parameters used in HPLC and UFLC methods for Cephalexin analysis.

Table 1: Example of a Stability-Indicating RP-HPLC Method for Cephalexin

Parameter Condition
Column C8
Mobile Phase Gradient mixture of ammonium (B1175870) acetate (B1210297) buffer (pH 4.5) and acetonitrile
Detection Photodiode Array (PDA)
Application Separation of Cephalexin and six degradation products

Data sourced from researchgate.net

Table 2: Example of an RP-UFLC Method for Cephalexin

Parameter Condition
Column Enable C18G (250 mm × 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol (B129727) and 0.01 M Tetrabutylammonium Hydrogen Sulfate (B86663) (TBAHS) (50:50, v/v)
Flow Rate 1.0 mL/min
Detection PDA at 254 nm
Application Quantification of Cephalexin monohydrate in pharmaceutical dosage forms

Data sourced from researchgate.netscispace.com

Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. mdpi.com Since Cephalexin itself is polar, non-volatile, and thermally labile, it is not directly suitable for GC analysis without derivatization. mdpi.com However, GC-MS is a valuable tool for identifying volatile degradation products or organic volatile impurities (OVI) that may be present in the drug substance. oup.com

For example, in the analysis of Ceftazidime, a related cephalosporin (B10832234), a headspace solid-phase microextraction (SPME) method coupled with GC-MS was used to identify volatile impurities like acetone, methylene (B1212753) chloride, and pyridine (B92270) (a degradation product). oup.com A similar approach could be applied to Cephalexin to identify volatile degradants. One study on the photocatalytic degradation of Cephalexin utilized GC-MS to investigate the final by-products, suggesting the formation of smaller nitrogen and sulfur-containing molecules. iwaponline.com The complexity of the sample matrix and the low concentration of these volatile products often require sensitive extraction and detection techniques. mdpi.com

Capillary Electrophoresis (CE) offers a high-efficiency alternative to HPLC for the analysis of Cephalexin. psu.edu CE methods are known for their rapid analysis times, minimal solvent consumption, and high resolving power. nih.gov Different modes of CE, such as Micellar Electrokinetic Chromatography (MEKC), have been successfully applied to the separation of Cephalexin from its impurities and in pharmaceutical formulations. psu.eduresearchgate.net

A simple and efficient MEKC method was developed for the analysis of Cephalexin in oral suspensions. researchgate.net The method utilized a buffer containing sodium dodecyl sulfate (SDS) as a surfactant to achieve separation from its impurities. researchgate.net Another study developed a CE method for the simultaneous determination of six cephalosporins, including Cephalexin, achieving baseline separation in under 15 minutes. researchgate.net The addition of SDS to the buffer was found to improve the separation resolution. researchgate.net CE coupled with capacitively coupled contactless conductivity detection (CE-C4D) has also been reported as a cost-effective method for the quality control of Cephalexin in resource-limited settings. nih.gov

Table 3: Example of an MEKC Method for Cephalexin Analysis

Parameter Condition
Capillary Bare fused silica (B1680970) (50 cm total length, 75 µm i.d.)
Buffer 20 mM Sodium tetraborate, 20 mM Sodium dodecyl sulfate (SDS), 0.1% Laurylpolyoxiethylenic ether
Voltage 15 kV
Detection UV at 210 nm
Application Analysis of Cephalexin in oral suspensions

Data sourced from researchgate.net

Spectroscopic Methods for Structural Elucidation and Quantitative Analysis of Cephalexin

Spectroscopic techniques are indispensable for the structural confirmation of Cephalexin and the identification of its derivatives, metabolites, and degradation products. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) provide detailed structural information at the molecular level.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the structural elucidation of organic molecules. ¹H and ¹³C NMR provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the unambiguous identification of Cephalexin and its derivatives. mdpi.comsid.ir

The ¹H NMR spectrum of Cephalexin shows characteristic signals for all its protons, including those in the dihydrothiazine ring, the β-lactam ring, and the phenylglycyl side chain. mdpi.compsu.edu For instance, the protons of the β-lactam ring (CH-6 and CH-7) and the methyl group on the dihydrothiazine ring appear at distinct chemical shifts. psu.edu Similarly, the ¹³C NMR spectrum provides resonances for each carbon atom in the molecule, with the carbonyl carbons of the β-lactam and the carboxylic acid appearing at highly downfield shifts. mdpi.comsid.ir NMR has been used to characterize Cephalexin-metal complexes and Schiff base derivatives, confirming the coordination sites and structural changes upon reaction. mdpi.comsid.irresearchgate.net

Table 4: Selected ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for Cephalexin

Atom ¹H NMR (DMSO-d₆) sid.ir ¹³C NMR (DMSO-d₆) mdpi.com
COOH 12.91 (s, 1H) 170.1
NH (amide) 8.90 (s, 1H) -
C=O (amide) - 168.9
C=O (β-lactam) - 165.2
Aromatic CH 7.2-7.4 (m) 127.8-131.7
CH-7 5.42 (dd) 59.2
CH-6 4.95 (d) 57.9
CH₂ (S-CH₂) 3.40, 3.55 (ABq) 29.5
CH₃ 2.01 (s, 3H) 21.1

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions. s=singlet, d=doublet, dd=doublet of doublets, m=multiplet, ABq=AB quartet.

Mass Spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is a highly sensitive and specific technique for the identification and structural characterization of Cephalexin metabolites and degradation products. researchgate.netnih.gov High-resolution mass spectrometry, such as time-of-flight (TOF) or Orbitrap MS, provides accurate mass measurements, which facilitate the determination of elemental compositions for unknown compounds. wur.nlcore.ac.uk

Tandem mass spectrometry (MS/MS) is used to generate fragmentation patterns of the parent ion, providing crucial structural information. researchgate.netnih.gov The fragmentation of the Cephalexin molecule often involves the characteristic cleavage of the β-lactam ring. nih.gov Forced degradation studies using LC-MS/MS have successfully identified and proposed structures for numerous degradation products formed under hydrolytic, oxidative, and photolytic stress conditions. researchgate.net For instance, under alkaline hydrolysis, degradation products corresponding to the opening of the β-lactam ring are commonly observed. researchgate.netnih.gov Oxidative stress can lead to the formation of sulfoxide (B87167) derivatives. researchgate.net One study identified a metabolite with a mass-to-charge ratio (m/z) of 150 during UV degradation, indicating significant structural transformation. iwaponline.com

Table 5: Examples of Cephalexin Degradation Products Identified by LC-MS/MS

Stress Condition Degradation Product (DP) Proposed Change
Acid Hydrolysis DP I, DP IV Structural isomers, ring opening
Alkaline Hydrolysis DP III, DP VI β-lactam ring cleavage
Oxidation DP II Sulfoxide formation
Photolysis DP II, DP V Oxidation and other transformations

Data compiled from researchgate.net

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Structural Characterization and Quantification

Spectroscopic techniques are fundamental tools for the elucidation of molecular structures and the quantification of substances. Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are particularly valuable in the analysis of cephalexin.

Infrared (IR) Spectroscopy is instrumental in identifying the functional groups within the cephalexin molecule, thereby confirming its structural integrity. The IR spectrum of cephalexin exhibits characteristic absorption bands corresponding to its key structural features. For instance, peaks in the region of 3500 cm⁻¹ to 3200 cm⁻¹ are attributed to N-H and O-H stretching vibrations from the amine and carboxylic acid groups, respectively. core.ac.uk The presence of a four-membered β-lactam ring, a hallmark of cephalosporin antibiotics, is confirmed by a strong carbonyl absorption band around 1754 cm⁻¹. researchgate.net Other significant peaks include those for the amide carbonyl group (around 1688 cm⁻¹) and N-H bending vibrations (around 1576 cm⁻¹). researchgate.net Studies have utilized Fourier Transform Infrared (FTIR) spectroscopy to confirm the absence of chemical interactions between cephalexin and excipients in pharmaceutical formulations. ugr.es Furthermore, FTIR combined with chemometric methods like partial least squares regression has been successfully used for the simultaneous quantification of penicillin and cephalexin in drug mixtures. core.ac.uk

Key IR Absorption Bands for Cephalexin:

Functional Group Wavenumber (cm⁻¹) Reference
N-H and O-H stretching 3500-3200 core.ac.uk
Acidic hydroxyl group ~2925 researchgate.net
β-lactam carbonyl ~1754 researchgate.net
Amide carbonyl ~1688 researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy is a widely used technique for the quantitative determination of cephalexin. The molecule contains chromophores that absorb light in the UV region, allowing for its concentration to be determined using Beer-Lambert's law. For instance, a spectrophotometric method involving an oxidative coupling reaction of cephalexin with sodium periodate (B1199274) and aminophenazone results in a colored product with maximum absorption at 528 nm, enabling its quantification. researchgate.net Another study reported the use of UV/Visible spectrophotometry for in vitro drug release testing of cephalexin tablets in 0.1N HCl, with analysis performed at a specific wavelength. ugr.es The development of novel pharmaceutical salts of cephalexin has also been characterized using UV-Vis spectral measurements to assess improvements in its properties. rsc.org

Electrochemical Sensors and Methods for Cephalexin Detection

Electrochemical methods offer several advantages for cephalexin detection, including high sensitivity, rapid analysis, and cost-effectiveness. analchemres.orgnih.gov These techniques are based on measuring the electrical signals generated from the electrochemical oxidation or reduction of cephalexin at an electrode surface.

Voltammetric Techniques (Cyclic Voltammetry, Differential Pulse Voltammetry, Square Wave Voltammetry) for Cephalexin

Voltammetric techniques are powerful tools for studying the electrochemical behavior of cephalexin and for its quantitative analysis.

Cyclic Voltammetry (CV) is used to investigate the redox processes of cephalexin. Studies have shown that cephalexin undergoes irreversible oxidation at various electrode surfaces. acs.orgacs.orgtandfonline.com CV helps in understanding the reaction mechanism, such as the number of electrons and protons involved in the electrochemical reaction. analchemres.org It is also used to characterize the surface of modified electrodes and to confirm the enhanced electrocatalytic activity towards cephalexin oxidation. analchemres.orgnih.govacs.organalchemres.orgafricaresearchconnects.com

Differential Pulse Voltammetry (DPV) is a more sensitive technique than CV and is often employed for the quantitative determination of cephalexin. analchemres.organalchemres.orgsid.irrsc.org By using DPV, researchers have developed methods with low detection limits and wide linear ranges for cephalexin in pharmaceutical and biological samples. analchemres.organalchemres.orgsid.ir For example, a method using a CoFe2O4/graphene modified carbon paste electrode achieved a detection limit of 0.023 μM for cephalexin. analchemres.organalchemres.org

Square Wave Voltammetry (SWV) is another sensitive voltammetric technique used for cephalexin determination. A study utilizing a poly(dipicrylamine)-modified glassy carbon electrode employed SWV for the determination of cephalexin in tablet formulations and biological fluids. acs.org

Electrochemical Impedance Spectroscopy (EIS) for Sensor Surface Characterization

Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique used to probe the interfacial properties of electrodes. In the context of cephalexin sensors, EIS is crucial for characterizing the modification of electrode surfaces. analchemres.orgnih.govacs.orgacs.organalchemres.orgafricaresearchconnects.comrsc.orgmdpi.com The technique provides information about the charge transfer resistance (Rct) and conductivity of the electrode surface. A decrease in the semicircle diameter of the Nyquist plot in an EIS measurement typically indicates a successful modification of the electrode with a conductive material, leading to enhanced electron transfer kinetics. acs.orgacs.org This characterization is vital to confirm that the modification has improved the electrode's performance for cephalexin sensing. analchemres.orgnih.govacs.orgacs.organalchemres.orgafricaresearchconnects.comrsc.orgmdpi.comcabidigitallibrary.org

Development of Modified Electrodes for Enhanced Cephalexin Sensing

To improve the sensitivity and selectivity of cephalexin detection, researchers have focused on developing modified electrodes. These modifications aim to increase the electrode's surface area, enhance its catalytic activity, and improve electron transfer rates. analchemres.orgnih.govacs.orgacs.org

Various materials have been used to modify electrodes for cephalexin sensing, including:

Conducting polymers: Poly(resorcinol) and poly(dipicrylamine) have been electropolymerized on glassy carbon electrodes (GCEs), leading to a significant enhancement in the current response for cephalexin. nih.govacs.orgacs.org

Nanomaterials: Graphene and CoFe2O4 nanoparticles have been incorporated into carbon paste electrodes (CPEs) to create a synergistic effect that improves the electrochemical performance for the simultaneous determination of penicillin and cephalexin. analchemres.organalchemres.org Multi-walled carbon nanotubes (MWCNTs) functionalized with 3-mercaptopropyltrimethoxysilane have also been used to modify GCEs, showing excellent electrocatalytic activity towards cephalexin oxidation. sid.irumz.ac.ir

Zeolites: Zeolite-modified CPEs have been shown to enhance the electrochemical sensing of cephalexin due to improved carrier-transfer kinetics. rsc.org

Molecularly Imprinted Polymers (MIPs): An electrochemical sensor based on an MIP electropolymerized on a glassy carbon or boron-doped diamond electrode has been developed for the selective detection of cephalexin. mdpi.com

Performance of Various Modified Electrodes for Cephalexin Detection:

Electrode Modifier Electrode Type Voltammetric Technique Linear Range (μM) Detection Limit (μM) Reference
Poly(dipicrylamine) GCE SWV 0.05 - 300 0.0025 acs.orgacs.org
CoFe2O4/Graphene CPE DPV 0.1 - 60 0.023 analchemres.organalchemres.org
MPTS-MWCNT GCE DPV 0.5 - 50 0.12 sid.irumz.ac.ir

Emerging Analytical Techniques for Trace-Level Cephalexin Research

The increasing concern over antibiotic residues in the environment and the need for monitoring low concentrations in biological samples have driven the development of emerging analytical techniques with ultra-high sensitivity. While traditional methods are robust, new approaches are pushing the boundaries of detection.

One such emerging area is the development of highly sensitive immunosensors. For example, an ultrasensitive electrochemical immunosensor has been fabricated using biofunctionalized zero-dimensional graphene quantum dots for the rapid detection of cephalexin. cabidigitallibrary.org This approach leverages the specific binding of antibodies with cephalexin and the signal amplification properties of nanomaterials to achieve extremely low detection limits, in the femtomolar (fM) range. cabidigitallibrary.org

Other novel methods include the use of photoluminescence of carbon dots and fluorescence quenching of core-shell CdTe/ZnS nanoparticles for the quantitative determination of cephalexin. researchgate.net These techniques offer alternative detection principles to the more established chromatographic and electrochemical methods. The continuous innovation in materials science and analytical chemistry is expected to lead to even more sensitive and selective methods for trace-level cephalexin analysis in the future.

Pharmacokinetic and Pharmacodynamic Modeling of Cephalexin Activity

In Silico and In Vitro Modeling of Cephalexin (B21000) Absorption, Distribution, Metabolism, and Excretion (ADME)

Understanding the ADME characteristics of cephalexin is fundamental to predicting its behavior within biological systems. In silico and in vitro models provide valuable insights into these processes, complementing traditional in vivo studies.

Computational models, including Quantitative Structure-Property Relationship (QSPR) and physiologically-based pharmacokinetic (PBPK) models, are increasingly used to predict the permeability and transport of drugs across biological barriers ulisboa.pt. For cephalexin, studies have investigated its transport mechanisms, particularly across intestinal barriers.

In vitro permeation studies using Caco-2 cell monolayers are commonly employed as surrogates for human intestinal permeability measurements and are used to develop in silico prediction models escholarship.orgnih.gov. Cephalexin's permeability has been shown to correlate with the expression levels of human peptide transporter 1 (PEPT1) in Caco-2 cells, indicating that carrier-mediated transport plays a role in its absorption escholarship.orgnih.gov. While Caco-2 models can predict intestinal permeability for some passively absorbed drugs, they may be deficient in accurately predicting the high human intestinal absorption of PEPT1 substrates like cephalexin, where absorption is directly related to intestinal permeability escholarship.orgnih.gov.

Furthermore, in vitro electrophysiological techniques have been used to examine the transport mechanisms of cephalexin across rat jejunum, revealing that a specific transport system participates in its mucosal-to-serosal transport nih.gov. In the absence of sodium, cephalexin can penetrate the membrane via both transcellular and paracellular routes nih.gov.

Cephalexin is known to be largely excreted unchanged in the urine, with over 90% eliminated within 8 hours in its original form in individuals with normal renal function wikipedia.orgnih.govdrugbank.comdrugs.com. This indicates that it undergoes minimal metabolism in the human body wikipedia.orgdrugbank.comdrugs.com.

While human metabolism is limited, studies have explored the biotransformation of cephalexin in other contexts, such as its removal from wastewater using computational and statistical models. For instance, artificial neural network (ANN) and adaptive neuro-fuzzy inference system (ANFIS) methods have been applied to predict the electrochemical removal of cephalexin from water, suggesting that factors like pH, electrode type, initial concentration, and electrolysis time influence its degradation mdpi.comresearchgate.net. Some research also suggests that certain fungal cultures might be capable of biotransforming cephalosporin (B10832234) antibiotics, including cephalexin, in vitro, though this is primarily in the context of environmental remediation rather than human metabolism researchgate.net.

A study on the metabolism of cephalexin in mice and rats was cited, indicating some early investigations into its biotransformation in animal models drugbank.com. However, detailed characterization of extensive biotransformation pathways in human model biological systems is less prominent due to its minimal metabolism.

Quantitative Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling of Cephalexin Against Bacterial Populations

Quantitative PK/PD modeling is crucial for understanding the relationship between cephalexin exposure and its antibacterial effects, guiding optimal dosing strategies, and predicting resistance emergence.

Cephalexin's antibacterial activity is primarily time-dependent, meaning its efficacy is best correlated with the duration for which the unbound drug concentration remains above the minimum inhibitory concentration (fT>MIC) oup.comasm.orgnih.govnih.govresearchgate.netresearchgate.netasm.orgfrontiersin.org. Mathematical models are used to describe this concentration-dependent bactericidal effect.

One-compartment PK models with first-order absorption are commonly used to describe cephalexin's disposition oup.comasm.orgnih.govnih.govresearchgate.netresearchgate.netoup.comresearchgate.net. These models incorporate parameters such as apparent clearance (CL/F), apparent volume of distribution (V/F), and absorption rate constants oup.comnih.govoup.comresearchgate.net. For instance, studies in infants have utilized nonlinear mixed-effects modeling to define cephalexin PK parameters, showing that a one-compartment model with first-order absorption and an absorption lag time best described the data oup.comnih.gov. Similar models have been applied in children with musculoskeletal infections, where cephalexin's PK was best described by a one-compartment, first-order absorption model asm.orgnih.govresearchgate.netresearchgate.net.

In vitro pharmacokinetic models are also employed to simulate the variation of drug concentration in the bloodstream and assess bactericidal activity against clinical isolates nih.govresearchgate.net. These models help determine how pharmacokinetic properties affect antibacterial activity, especially when the susceptibility of the infecting organism is concentration-dependent nih.gov.

Predictive models for resistance emergence are critical for antimicrobial stewardship. While cephalexin, like other beta-lactam antibiotics, is susceptible to bacterial resistance mechanisms such as beta-lactamase production and modification of PBPs, modeling efforts aim to understand and predict these events nih.gov.

Mathematical models are used to describe the epidemiology and evolution of bacterial populations, including the dynamics of antibiotic resistance within and between hosts nih.gov. These "within-host" models can show that the risk of resistance emergence can be maximal at intermediate antibiotic doses nih.gov. Machine learning (ML) models are increasingly being developed to predict antibiotic resistance, leveraging data from antimicrobial susceptibility testing and patient history frontiersin.orgresearchgate.netnih.govplos.org. For example, ML models have been applied to predict the risk of resistance emergence in urinary tract infections and wound infections, for which cephalexin is a commonly prescribed antibiotic nih.gov. These models can identify patient-specific risks and suggest alternative antibiotics with lower predicted risks of resistance emergence nih.gov.

Monte Carlo simulations and population PK/PD approaches are powerful tools for assessing the probability of achieving specific PK/PD targets in a virtual population, accounting for inter-patient variability oup.comoup.comasm.orgnih.govresearchgate.netasm.orgd-nb.infomdpi.com. These simulations are particularly valuable in theoretical scenarios to optimize dosing regimens and evaluate the impact of various factors on treatment outcomes.

For cephalexin, Monte Carlo simulations have been performed to assess the probability of various dosing regimens attaining PD targets, such as the percentage of time the free drug concentration is above the MIC (fT>MIC) oup.comasm.orgnih.govresearchgate.net. Studies in infants, for instance, used Monte Carlo simulations to evaluate the probability of achieving fT>MIC targets for different MICs, considering factors like age, weight, and renal function oup.comnih.gov. Similarly, in children with musculoskeletal infections, Monte Carlo simulations were used to determine the probability of target attainment (PTA) for various cephalexin dosing regimens, stratified by weight and Staphylococcus aureus MIC asm.orgresearchgate.net. These simulations help to identify dosing strategies that achieve high probabilities of PK/PD target attainment, thereby optimizing efficacy against susceptible pathogens oup.comoup.comasm.orgnih.govresearchgate.net.

These approaches allow for the simulation of drug concentrations and effects in diverse patient populations, providing insights into variability and informing the development of personalized or population-specific dosing guidelines in theoretical contexts oup.comd-nb.infomdpi.com.

Table 1: Key Pharmacokinetic Parameters of Cephalexin from Modeling Studies

ParameterValue (Adults with normal renal function)Source
Protein Binding10-15% wikipedia.orgnih.govdrugbank.comdrugs.com
Elimination Half-life0.5-1.2 hours wikipedia.orgdrugbank.comdrugs.com
Excretion (unchanged in urine)>90% within 8 hours wikipedia.orgnih.govdrugbank.comdrugs.com
Peak Plasma Concentration (Time)~1 hour wikipedia.orgnih.gov

Table 2: Cephalexin PK/PD Target Attainment in Pediatric Studies (Simulated Scenarios)

PopulationPD Target (% fT>MIC)MIC Range (mg/L)Dosing Regimen (Example)Probability of Target Attainment (PTA)Source
Infants (0-60 days)40%Up to 825 mg/kg/dose q6 hrsAchieved for every cohort and MIC range oup.comnih.gov
Infants (0-60 days)70%Up to 825 mg/kg/dose q6 hrsAchieved in 1, 2, and 3-week-old cohorts; higher dosing needed for 4-8 weeks old oup.comnih.gov
Children (Musculoskeletal Infections)≥40%≤ 425 mg/kg/dose (max 750 mg) three times daily>90% for MICs ≤ 4 mg/L asm.orgnih.govresearchgate.netresearchgate.net

Structural Activity Relationships Sar and Rational Design of Cephalexin Analogs

Systematic Investigation of Structural Modifications on Cephalexin's Molecular Activity

The molecular structure of cephalexin (B21000), like other cephalosporins, consists of a core two-ring system: a β-lactam ring fused to a dihydrothiazine ring. wikipedia.org Modifications at key positions, primarily the C-7 and C-3 positions, have been extensively studied to understand their impact on antibacterial activity, pharmacokinetic properties, and resistance to bacterial enzymes. wikipedia.org

The side chain at the C-7 position of the cephalosporin (B10832234) nucleus plays a crucial role in determining the antibiotic's antibacterial spectrum and its interaction with Penicillin-Binding Proteins (PBPs), the ultimate targets of β-lactam antibiotics. wikipedia.org PBPs are enzymes essential for the synthesis of the bacterial cell wall. nih.gov By binding to these enzymes, cephalexin inhibits the cross-linking of peptidoglycan, leading to cell wall instability and bacterial death.

The D-phenylglycine side chain of cephalexin is a key determinant of its activity. asm.org Research has shown that modifications to this side chain significantly affect both PBP binding affinity and susceptibility to β-lactamases, enzymes produced by resistant bacteria that inactivate β-lactam antibiotics. nih.gov For instance, the introduction of an α-amino group at the C-7 position, a feature of first-generation cephalosporins like cephalexin, makes them susceptible to hydrolysis by β-lactamases. wikipedia.org

Studies on various β-lactams have demonstrated diverse selectivities for different PBPs in Escherichia coli. nih.gov Cephalexin, along with ampicillin (B1664943) which shares a similar side chain, has shown a preference for inhibiting PBP4. nih.gov In contrast, other cephalosporins with different C-7 side chains, such as those with an α-iminomethoxy group, exhibit increased resistance to β-lactamases due to stereochemical hindrance of the β-lactam ring. wikipedia.org

The stereochemistry of the cephalexin molecule is critical for its biological function. The D-stereoisomer of the phenylglycine side chain is essential for its antibacterial activity. asm.org Studies on analogs have shown that while the corresponding L-stereoisomer can be recognized by intestinal transport carriers, these compounds lack antibacterial activity. asm.orgnih.gov This highlights the specific three-dimensional arrangement required for effective binding to the target PBPs.

The stereochemistry at other positions of the cephalosporin nucleus also plays a role. The specific configuration of the β-lactam ring and its fusion to the dihydrothiazine ring are fundamental to the molecule's ability to mimic the D-Ala-D-Ala substrate of PBPs and act as an inhibitor. Any alteration that disrupts this spatial arrangement can lead to a significant loss of antibacterial efficacy.

Quantitative Structure-Activity Relationship (QSAR) Studies for Cephalexin Derivatives

Quantitative Structure-Activity Relationship (QSAR) studies provide a mathematical framework to correlate the chemical structure of a series of compounds with their biological activity. These models use molecular descriptors to quantify physicochemical properties and relate them to pharmacological effects.

Several QSAR studies have been conducted on cephalosporin derivatives to understand the structural requirements for their activity. For instance, a QSAR model was developed for a series of cephalosporin analogues to predict their inhibitory activity against transpeptidase. whitesscience.com This model utilized descriptors such as the eccentric connectivity index (ECI), fragment complexity (FC), and topological polar surface area (TPSA). whitesscience.comresearchgate.net The results indicated that for enhanced inhibitory action, cephalosporin derivatives should possess a higher eccentric connectivity index and topological polar surface area at the R1 and R2 substituent positions. researchgate.net

Another QSAR study focused on the absorption of cephalosporins in a zebrafish model, which can be used for toxicity studies. nih.gov A model was established using multilinear regression based on the internal concentrations of 19 cephalosporins, including cephalexin. nih.gov This model, based on five molecular descriptors, demonstrated good predictive performance and was used to estimate the internal concentrations of other cephalosporins for toxicity assessments. nih.gov Such studies are valuable for guiding the design of new derivatives with improved absorption and activity profiles.

QSAR Study Focus Key Descriptors Key Finding
Transpeptidase Inhibition whitesscience.comresearchgate.netPredicting inhibitory activity of cephalosporin analogues.Eccentric Connectivity Index (ECI), Fragment Complexity (FC), Topological Polar Surface Area (TPSA).Higher ECI and TPSA at R1 and R2 substituents enhance inhibitory action.
Zebrafish Absorption nih.govPredicting absorption of cephalosporins for toxicity studies.Five molecular descriptors (unspecified in abstract).The model can effectively predict internal concentrations of cephalosporins in zebrafish.
S. aureus Activity researchgate.netCorrelating antimicrobial activity against S. aureus with pKa values.pKaA second-order polynomial relationship exists between pMIC and pKa.

Computational Drug Design Strategies for Novel Cephalexin Scaffolds

Computational methods have become indispensable in modern drug discovery, enabling the rational design of novel therapeutic agents with improved properties. These strategies are being applied to develop new cephalexin-inspired antimicrobials.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used to study the interaction between a ligand, such as cephalexin, and its protein target, like a PBP or a β-lactamase. rsc.orgnih.gov For example, molecular docking studies have been used to investigate the binding of cephalexin to bovine serum albumin (BSA), providing insights into drug-protein interactions. nih.gov

In the context of designing new cephalexin analogs, docking studies can predict how modifications to the cephalexin structure will affect its binding to target enzymes. uomustansiriyah.edu.iq For instance, researchers have designed and synthesized new cephalexin derivatives linked to amino acids and used molecular docking to predict their binding to serine beta-lactamase. uomustansiriyah.edu.iqscispace.com The results suggested that the new derivatives had higher docking scores than cephalexin, indicating potentially better activity. uomustansiriyah.edu.iqscispace.com

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein interaction by simulating the movement of atoms over time. rsc.orgnih.gov This can be used to assess the stability of the binding pose predicted by docking and to understand the conformational changes that occur upon binding. rsc.orgnih.gov In a study investigating the potential of cephalosporins as GSK3β inhibitors, molecular dynamics simulations were used to evaluate the stability of the docked poses and the possibility of covalent bond formation. rsc.orgnih.gov

De novo design involves the creation of novel molecular structures from scratch, guided by the properties of the target binding site. This approach can be used to design new antimicrobial agents inspired by the cephalexin scaffold but with potentially different chemical architectures.

One study explored the use of a complex active site model for de novo enzyme design, investigating the hydrolysis of cephalexin. nih.gov By using a flexible, preorganized catalytic motif, they were able to identify a scaffold corresponding to an α-amino acid ester hydrolase that can catalyze the hydrolysis and synthesis of cephalexin. nih.gov This demonstrates the potential of de novo design to create novel enzymes and, by extension, novel antimicrobial agents.

More recent approaches leverage artificial intelligence and deep learning for de novo drug design. These methods can generate novel compounds with desired properties, such as high binding affinity for a specific bacterial protein. biorxiv.org While not specific to cephalexin in the provided context, these advanced computational techniques represent the future of designing novel antimicrobial agents, potentially leading to new generations of cephalosporin-like antibiotics that can overcome existing resistance mechanisms.

Density Functional Theory (DFT) Applications in Cephalexin Reactivity and Degradation Pathway Prediction

Density Functional Theory (DFT) has become a powerful computational tool for investigating the electronic structure and predicting the chemical reactivity of molecules like Cephalexin. nih.govacs.org By calculating various quantum chemical descriptors, DFT provides insights at the atomic level, which are crucial for understanding degradation mechanisms and designing more stable analogs. mdpi.commdpi.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), Fukui functions, and Molecular Electrostatic Potential (MEP) maps are used to identify reactive sites and forecast reaction pathways. acs.orgmdpi.comnih.gov

DFT calculations are instrumental in predicting how Cephalexin will interact with other chemical species, particularly reactive radicals like the hydroxyl radical (•OH), which is significant in advanced oxidation processes for wastewater treatment. nih.govresearchgate.net These theoretical studies can elucidate the initial steps of degradation, such as whether a reaction will proceed via hydrogen abstraction or radical addition, and determine the thermodynamic feasibility of various degradation pathways. nih.govresearchgate.net

Research Findings on Reactivity

Theoretical studies utilizing DFT have been conducted to map the local reactivity of the Cephalexin molecule. nih.govresearchgate.net The Fukui function is a key descriptor derived from DFT that helps in identifying the sites within the molecule most susceptible to nucleophilic, electrophilic, and radical attacks. researchgate.netnih.gov

One study investigated the local reactivity of Cephalexin towards radical attack in both gas and aqueous phases, as well as in its neutral and ionized forms. researchgate.net The analysis of condensed Fukui indices revealed the most probable reaction sites. For instance, in the neutral form in the gas phase, specific carbon atoms were identified as the most favorable sites for electrophilic attack. researchgate.net However, the reactivity profile changes in an aqueous environment, highlighting the importance of solvent effects in computational models. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another DFT-derived tool that visualizes the electronic density and predicts sites for electrophilic and nucleophilic reactions. mdpi.comnih.gov For Cephalexin, MEP analysis indicates that regions with negative potential are concentrated around electronegative atoms like oxygen and nitrogen, marking them as likely sites for electrophilic attack. nih.gov

Table 1: Predicted Reactive Sites in Neutral Cephalexin for Radical Attack Based on Fukui Functions

PhaseFunctionMost Favorable Atomic SitesSupporting Findings
Gas Phasefk- (Electrophilic Attack)C25, C26, C40The function is localized at C25 (-0.14), C26 (-0.31), and C40 (-0.30). researchgate.net
Gas Phasefk+ (Nucleophilic Attack)C25, C31, C40The function is localized at C25 (0.46), C31 (0.04), and C40 (0.01). researchgate.net
Aqueous Phasefk- (Electrophilic Attack)C26, C31C26 (-0.14) and C31 (-0.15) are regarded as the most favorable sites. researchgate.net
Aqueous Phasefk+ (Nucleophilic Attack)C14, H24Localization is observed at C14 (0.07) and H24 (0.17). researchgate.net

Degradation Pathway Prediction

DFT calculations have been extensively applied to predict the degradation pathways of Cephalexin, particularly when initiated by hydroxyl radicals (•OH). nih.govresearchgate.net The reaction between Cephalexin and •OH can proceed through two primary mechanisms: the addition of the hydroxyl radical to the molecule or the abstraction of a hydrogen atom. nih.govresearchgate.net

Thermodynamic data from DFT calculations have confirmed that the addition of •OH radicals is generally more favored thermodynamically than hydrogen abstraction. nih.govresearchgate.net Studies show that the affinity of Cephalexin for these addition reactions increases when moving from the gas to the aqueous phase but decreases when the molecule is in its ionized form. nih.govresearchgate.net

Kinetic and thermodynamic analyses have further concluded that the hydroxyl radical preferentially attacks the β-lactam ring. researchgate.net DFT has also been employed to study the intramolecular acid-catalyzed hydrolysis of Cephalexin, a key degradation route influenced by pH. amazonaws.com These calculations demonstrate that the hydrolysis reaction proceeds in multiple steps, beginning with a proton transfer. amazonaws.com

By combining DFT calculations with experimental analysis (such as mass spectrometry), researchers have proposed detailed degradation pathways. These pathways include reactions like hydroxylation, demethylation, decarboxylation, dealkylation, and the opening of the β-lactam ring. nih.govresearchgate.net For example, in photo-Fenton processes, DFT helps to explain the formation of different degradation products by identifying attacks from various active species like •OH, h⁺, e⁻, and O₂⁻. researchgate.net

Table 2: DFT-Calculated Data for Cephalexin Degradation by Hydroxyl Radical (•OH)

ParameterFindingSource
Preferred Reaction MechanismOH addition radicals (Radd) are thermodynamically favored over H abstraction radicals (Rabs). nih.gov
Most Likely Attack SiteThe hydroxyl radical preferentially attacks the beta-lactam ring. researchgate.net
Total Calculated Rate Constant7.05 × 10⁹ M⁻¹ s⁻¹ (in good agreement with experimental values). researchgate.net
Effect of WaterThe affinity for OH addition reactions increases from the gas phase to the aqueous phase. Explicitly added water molecules in the model improve the compatibility of kinetic results with experimental data. researchgate.netresearchgate.net

Environmental Fate and Ecotoxicological Research of Cephalexin

Occurrence, Distribution, and Persistence of Cephalexin (B21000) in Environmental MatricesCephalexin, like many pharmaceuticals, is designed for chemical stability, yet it undergoes various physicochemical and biotic transformations in the environment.acs.orgIts persistence is influenced by factors such as pH, light, temperature, the compound's inherent properties, and the activity and diversity of microbial communities.acs.org

Detection and Quantification of Cephalexin in Wastewater Effluents and Surface WatersCephalexin is frequently detected in wastewater treatment plant (WWTP) effluents, surface waters, and even groundwater.researchgate.netresearchgate.netacs.orgresearchgate.netjpionline.orgThe incomplete metabolism of antibiotics in humans and animals, coupled with the limitations of conventional WWTPs in removing them, leads to the continuous release of both the parent compound and its metabolites into the environment.researchgate.netnih.govacs.orgscielo.brtandfonline.com

Reported concentrations of cephalexin vary significantly across different locations and types of water bodies. For instance, in a study during the COVID-19 outbreak in Isfahan, Iran, average cephalexin concentrations in WWTP influent and effluent were notably high, reaching 189.42 ± 176.06 µg/L and 32.6 ± 49.59 µg/L, respectively, in one WWTP, and 183.69 ± 123.48 µg/L and 23.01 ± 40.71 µg/L in another. bioone.org In contrast, a study monitoring European WWTPs found cephalexin concentrations ranging from 0.037 µg/L to 0.308 µg/L in 10 sample sites. bioone.org In Hong Kong, cephalexin concentrations were found to be between 170–5070 ng/L in sewage effluent and 6.1–493 ng/L in receiving seawater. nih.gov

The detection limits (LOD) and quantification limits (LOQ) for cephalexin in analytical methods vary, with one study reporting an LOD of 0.078 µg/L and an LOQ of 0.40 µg/L for HPLC analysis. iwaponline.com Another method using spectrophotometry reported an LOD of 0.01609 µg/mL and an LOQ of 0.05362 µg/mL. researchgate.net

The following table summarizes some reported concentrations of cephalexin in various aquatic environments:

Environmental MatrixConcentration Range (or Average)Location/ContextReference
WWTP Influent189.42 ± 176.06 µg/LIsfahan, Iran (WWTP A) bioone.org
WWTP Effluent32.6 ± 49.59 µg/LIsfahan, Iran (WWTP A) bioone.org
WWTP Influent183.69 ± 123.48 µg/LIsfahan, Iran (WWTP B) bioone.org
WWTP Effluent23.01 ± 40.71 µg/LIsfahan, Iran (WWTP B) bioone.org
WWTP Effluent0.037 µg/L to 0.308 µg/LEuropean WWTPs (10 sites) bioone.org
Sewage Effluent170–5070 ng/LHong Kong metropolitan area nih.gov
Receiving Seawater6.1–493 ng/LHong Kong metropolitan area nih.gov
Cephalosporin-producing wastewater18 ± 4 µg/LNorth China researchgate.net

Sorption and Leaching Behavior of Cephalexin in Soil and Sediment SystemsThe behavior and fate of pharmaceuticals like cephalexin in soils are governed by processes such as adsorption/desorption to soil colloids, degradation (biotic and abiotic), and transfer through the soil profile.mdpi.comSorption to soil and sediments is a crucial process influencing the mobility and bioavailability of antibiotics.mdpi.comresearchgate.net

Adsorption of cephalexin on smectite clays (B1170129) is primarily driven by electrostatic interactions and hydrogen bonding to the clay surface through water bridging. researchgate.net Research indicates that the adsorption of cephalexin and other β-lactam antibiotics is limited to external clay particle surfaces, with interparticle clay pores not significantly contributing to adsorption. researchgate.net The presence of dissolved organic matter (DOM) can significantly reduce the sorption coefficients (Kd values) of cephalexin on materials like biochar and montmorillonite. researchgate.net

In aquatic systems, while photolysis is a predominant process for antibiotic reduction in the water matrix, hydrolysis and sorption are frequently reported in the sediment compartment. researchgate.net Antibiotics can be carried downstream by water flow or retained in sediments, and some can be re-released from sediments back into the water body. researchgate.net

Degradation Pathways of Cephalexin in Environmental SystemsCephalexin, a β-lactam antibiotic, is susceptible to various degradation pathways in environmental systems, including photolysis and biodegradation.nih.govresearchgate.netacs.orgscielo.brtandfonline.comresearchgate.netresearchgate.netsci-hub.seThe β-lactam ring in its structure is prone to hydrolysis, indicating its instability under certain environmental conditions.scielo.br

Photolytic Degradation Mechanisms (Direct and Indirect Photolysis)Photodegradation is considered a significant elimination process for cephalosporin (B10832234) antibiotics in surface water.researchgate.netcapes.gov.brThis process can occur through direct or indirect photolysis.iwaponline.comresearchgate.net

Direct Photolysis: This occurs when the antibiotic molecule directly absorbs photons from UV radiation, leading to molecular excitation and subsequent bond cleavage and chemical transformation. iwaponline.com However, for cephalexin, direct photolysis is generally considered negligible. nih.govunito.it Studies have shown that direct photolysis of cephalosporins can produce intermediates that are more toxic than the parent compounds. researchgate.netcapes.gov.brnih.govunito.it

Indirect Photolysis: This mechanism involves reactions with photo-induced reactive species, such as hydroxyl radicals, singlet oxygen, and the triplet excited state of chromophoric dissolved organic matter (CDOM), which are formed in natural waters after light absorption by various species (e.g., nitrite, nitrate (B79036), dissolved organic matter, iron complexes). iwaponline.comresearchgate.net Cephalexin is primarily transformed by indirect photolysis. researchgate.netcapes.gov.br A bicarbonate-enhanced nitrate system has been identified as a major contributor to the loss rate of cephalexin during indirect photolysis, with half-lives around 4.5 hours. researchgate.netcapes.gov.br Laboratory data suggest that bicarbonate enhances the phototransformation of cephalexin in natural water environments. researchgate.netcapes.gov.br

The degradation of cephalexin can also be achieved through advanced oxidation processes (AOPs), such as photo-Fenton processes, which involve the generation of highly reactive species like hydroxyl radicals. nih.govresearchgate.net Different degradation products and pathways have been identified depending on the specific photo-Fenton process (homogeneous vs. heterogeneous), including β-lactam ring-opening, sulfoxide (B87167) formation, demethylation, N-dealkylation, decarbonylation, hydroxylation, deamination, dehydration, and ring contraction. nih.govresearchgate.net

Biodegradation of Cephalexin by Environmental Microbial CommunitiesBiodegradation is a crucial process for the removal of antibiotics from the environment.researchgate.netnih.govfrontiersin.orgfrontiersin.orgHowever, cephalexin is frequently detected in WWTP effluents and exhibits very low biodegradability in some contexts.researchgate.netDespite this, bioremediation using naturally occurring microbial populations is recognized as a promising strategy for eliminating such contaminants.researchgate.net

The long-term impact of cephalexin on microbial community structure in systems like expanded granular sludge bed (EGSB) reactors has been investigated. nih.gov The presence of cephalexin can lead to changes in bacterial communities, with enrichment of certain genera like Gelria and Syntrophorhabdus, which can ferment organic pollutants. nih.gov Fungi can also play a role in the removal of complex organics in such systems. nih.gov While some studies suggest that growth-linked biodegradation of antibiotics at low concentrations may occur for a selected subset of environmental microbiota, for the majority of antibiotics, negative effects on microbial community growth often prevail. frontiersin.org

Isolation and Characterization of Cephalexin-Degrading MicroorganismsResearch efforts have focused on isolating and characterizing bacterial strains capable of degrading cephalexin from various environmental sources, such as soil and activated sludge.researchgate.netnih.govecust.edu.cnresearchgate.netnih.govijcmas.com

Several bacterial strains have been identified:

Ochrobactrum sp. strain CQ2: Isolated from domestic sewage treatment plant sludge, this gram-negative, rod-shaped bacterium can effectively degrade cephalexin. Its degradation efficiency is enhanced in the presence of glucose, suggesting a co-degradation mechanism. Optimal conditions for degradation by CQ2 include a temperature of 30 °C, pH 7.0, mixing rate of 150 r/min, and an inoculation percentage of 5%. Under these conditions, 10 mg/L of cephalexin could be completely degraded within 28 hours. This strain also showed the ability to degrade other β-lactam antibiotics like amoxicillin (B794). ecust.edu.cn

Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3): These two strains were isolated from activated sludge and demonstrated rapid elimination of over 99% of cephalexin at an initial concentration of 10 mg/L within 12 hours. nih.gov The optimal environmental temperature for biodegradation by these strains was 30 °C, and the optimal pH range was 6.5–7. nih.gov Klebsiella sp. (CLX-3) was found to produce 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine (B50134) as major biodegradation metabolites, and a biodegradation pathway for cephalexin was proposed. nih.gov Both strains showed potential for rapid cephalexin degradation even at high initial concentrations (e.g., >99% of 100 mg/L cephalexin within 10 hours). nih.gov

Pseudomonas sp. strains CE21 and CE22: Isolated from activated sludge, strain CE22 was able to degrade over 90% of cephalexin within 24 hours, while CE21 removed 46.7% in the same period. researchgate.netnih.gov The degradation product identified for these strains was 2-hydroxy-3-phenyl pyrazine. researchgate.netnih.gov The removal efficiency of CE22 was not significantly affected by increased cephalexin concentration (up to 10 ppm), but the presence of other pharmaceuticals could impact its degradation efficiency. researchgate.netnih.gov

A study isolated six cephalexin-degrading bacterial strains from soil collected from a medical waste area site. These isolates showed significant degradation rates, with one isolate (Isolate A) degrading 62.3 ± 2.4% of cephalexin. ijcmas.com

Identification of Microbial Metabolites and Biodegradation Pathways

Microbial degradation plays a significant role in the environmental attenuation of cephalexin. Studies have isolated specific bacterial strains from activated sludge that are capable of rapidly degrading cephalexin. For instance, Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3) demonstrated the ability to eliminate over 99% of cephalexin at an initial concentration of 10 mg/L within 12 hours under optimized conditions nih.govroyalsocietypublishing.orgnih.gov. The biodegradation process by these strains generally follows a first-order kinetic model nih.govroyalsocietypublishing.org. Optimal conditions for rapid biodegradation by Rhizobium sp. and Klebsiella sp. were found to be 30°C and a pH range of 6.5–7 nih.govroyalsocietypublishing.orgnih.gov.

During the biodegradation of cephalexin by Klebsiella sp. (CLX-3), two major metabolites have been identified: 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine nih.govroyalsocietypublishing.orgnih.gov. These findings suggest a biodegradation pathway involving the transformation of the parent compound into these less complex molecules. Additionally, research indicates that nitrifying sludge can cometabolically degrade cephalexin, with ammonia-oxidizing bacteria (AOB) playing a major role. The presence of cephalexin, however, can inhibit the ammonia (B1221849) oxidation rate and ammonia monooxygenase activity of these bacteria, although the expression level of the amoA gene was observed to be upregulated during the degradation process uq.edu.au.

Table 1: Key Microbial Strains and Biodegradation Characteristics of Cephalexin

Microbial StrainDegradation Efficiency (at 10 mg/L initial conc.)Optimal TemperatureOptimal pHMajor Metabolites IdentifiedReference
Rhizobium sp. (CLX-2)>99% within 12 hours30°C6.5–7Not specified for CLX-2 nih.govroyalsocietypublishing.orgnih.gov
Klebsiella sp. (CLX-3)>99% within 12 hours30°C6.5–77-amino-3-cephem-4-carboxylic acid, 2-hydroxy-3-phenyl pyrazine nih.govroyalsocietypublishing.orgnih.gov
Nitrifying sludge (AOB)>99% at 50 µg/L with ammonium (B1175870)Not specifiedNot specifiedNot specified uq.edu.au
Pseudomonas sp. (CE22)>90% within 24 hoursNot specifiedNot specifiedNot specified researchgate.net

Chemical Hydrolysis and Oxidation in Aquatic Environments

Chemical hydrolysis and oxidation are crucial abiotic processes influencing the fate of cephalexin in aquatic environments. Hydrolysis of β-lactam compounds, including cephalexin, typically involves the opening of the β-lactam ring and the cleavage of the amide bond mdpi.com. For cephalexin, this primarily results from the rupture of the β-lactam bond and positional alterations of the branched amide bond, which can make the hydrolyzed form more amenable to biodegradation by microalgae mdpi.com. pH levels and temperature significantly influence the rate of hydrolysis, with alkaline environments generally exhibiting markedly higher hydrolysis rates compared to acidic and neutral pH conditions mdpi.com.

Oxidation processes, particularly advanced oxidation processes (AOPs), have been investigated for their effectiveness in degrading cephalexin in aqueous solutions. Studies employing ultrasonic waves/hydrogen peroxide/nickel oxide nanoparticles (US/H2O2/NiO) hybrid processes have shown high removal efficiencies. Under optimal conditions (pH 3, 90 min reaction time, 40 mg/L cephalexin, 7.5 mg/L NiO, and 30 mL/L H2O2), removal efficiencies of cephalexin reached 93.86%, with corresponding chemical oxygen demand (COD) and total organic carbon (TOC) removals of 72.46% and 54.55%, respectively tandfonline.com. Solution pH was identified as the most influential factor, contributing up to 94% to the process efficiency tandfonline.com.

Enzymatic oxidation using laccase has also been explored as a method for cephalexin removal from aquatic solutions. The efficiency of laccase increased with contact time and enzyme activity, and decreased with increasing antibiotic concentration. Optimal conditions for laccase enzymatic oxidation of cephalexin were found at pH 5, 45°C, 1.75 U/mL enzyme activity, 1 mM HBT mediator concentration, and 10 mg/L cephalexin concentration, achieving a removal efficiency of 90.5% after 90 minutes scielo.brresearchgate.net.

Table 2: Chemical Hydrolysis and Oxidation Parameters for Cephalexin Degradation

Process TypeKey ParametersOptimal ConditionsCephalexin Removal EfficiencyReference
HydrolysispH, TemperatureAlkaline pH, Higher temperatureVaries, leads to more biodegradable forms mdpi.com
US/H2O2/NiO OxidationpH, Reaction Time, Cephalexin Conc., NiO Conc., H2O2 Conc.pH 3, 90 min, 40 mg/L CEX, 7.5 mg/L NiO, 30 mL/L H2O293.86% tandfonline.com
Enzymatic Oxidation (Laccase)pH, Temperature, Enzyme Activity, HBT Conc., Cephalexin Conc.pH 5, 45°C, 1.75 U/mL, 1 mM HBT, 10 mg/L CEX90.5% scielo.brresearchgate.net

Electrochemical Degradation of Cephalexin in Wastewater Treatment Research

Electrochemical degradation presents an effective approach for treating resistant organic pollutants like cephalexin in wastewater. This method often involves the generation of highly reactive species, such as hydroxyl radicals, at the anode surface, which can degrade antibiotic molecules researchgate.netplantarchives.org.

Research has demonstrated the efficacy of a Ti/TiO2/βPbO2 electrode for the electrochemical degradation and mineralization of cephalexin. This electrode exhibited desirable electrocatalytic performance, achieving a maximum degradation efficiency of 97.60% and a maximum chemical oxygen demand (COD) removal of 70.27% researchgate.netnih.gov. The degradation mechanism was studied using liquid chromatography coupled with tandem mass spectrometry, confirming the effectiveness of this approach for treating antibiotic-contaminated wastewater before discharge researchgate.netnih.gov.

Another study explored the electrochemical removal of cephalexin from synthetic wastewater using an aluminum electrode. This method relies on the adsorption of cephalexin onto the active metal surface under applied potential. Significant removal was observed under basic pH conditions (pH 9), where strong electrostatic interactions facilitated the adsorption of the cephalexin molecule onto the aluminum substrate tandfonline.comtandfonline.com. The electron transfer over the metal surface is dependent on the potential, and cyclic voltammetry was used to determine the optimal conditions for interaction tandfonline.comtandfonline.com.

Table 3: Electrochemical Degradation Efficiencies of Cephalexin

Electrode/MethodConditionsCephalexin Degradation EfficiencyCOD Removal EfficiencyReference
Ti/TiO2/βPbO2 anodeNot explicitly detailed, but optimized97.60%70.27% researchgate.netnih.gov
Graphite anode/Stainless steel cathode (simulated wastewater)pH 3, 100 ppm CEX, 130 mA/cm², 20°C63%19.83% plantarchives.org
Graphite anode/Stainless steel cathode (simulated wastewater)100 ppm CEX, 390 mA/cm², 20°C73.7%22.58% plantarchives.org
Graphite anode/Stainless steel cathode (simulated wastewater)100 ppm CEX, 1000 mg/L NaCl82.75%25.98% plantarchives.org
Aluminum electrodeBasic pH (pH 9), applied potentialSignificant removal via adsorptionNot specified tandfonline.comtandfonline.com

Ecotoxicological Impact of Cephalexin and Its Transformation Products on Non-Target Organisms in Research Models

The widespread presence of cephalexin and its transformation products in the environment raises concerns about their ecotoxicological impact on non-target organisms. Pharmaceuticals are designed to be biologically active, potentially posing a significant threat to aquatic organisms even at environmentally relevant concentrations nih.gov. The ecotoxicological impact of cephalexin and its degradation byproducts has been estimated for various trophic levels, including fish, green algae, and Daphnia, using tools like the Ecological Structure Activity Relationship (ECOSAR) software typeset.io.

Effects on Aquatic Microorganisms and Algae in Laboratory Studies

Cephalexin can influence aquatic microbial communities and algae, even at low concentrations. Studies have shown that antibiotics can affect the growth and metabolic functions of river microbial communities. All tested antibiotics, including cephalosporins, at concentrations of 100 µg/mL, reduced microbial community growth and metabolic capacity, particularly for polymers, carbohydrates, carboxylic, and ketonic acids mdpi.com. At lower concentrations (1 µg/mL), some antibiotics slightly enhanced growth and the capacity to metabolize certain substrates, though amoxicillin decreased metabolic capacity across all metabolites mdpi.com.

Regarding algae, the hydrolysis of cephalexin can render it more amenable to biodegradation by microalgae mdpi.com. While specific detailed studies on the direct toxic effects of cephalexin on various aquatic microorganisms and algae in laboratory settings are less frequently detailed in the provided snippets, the general understanding is that antibiotics can disrupt microbial communities in aquatic ecosystems mdpi.com.

Impact on Terrestrial Microbial Communities and Ecosystem Function

Antibiotics, including cephalexin, can reach terrestrial ecosystems through practices like organic fertilization with manure or biosolid applications and reclaimed water irrigation nih.gov. Once in the soil, antibiotic residues can directly alter the biodiversity and functioning of natural microbial communities nih.gov. This can lead to a decrease in microbial diversity and inhibition of microbial growth and activities, consequently affecting ecological functions vital for nutrient cycling and the biodegradation of contaminants nih.gov.

Furthermore, the presence of antibiotic residues can exert selective pressure, promoting the spread of antibiotic resistance genes within ecosystems. This has significant implications for human and animal health due to the potential for antibiotics to become ineffective nih.gov. While specific detailed studies focusing solely on cephalexin's impact on terrestrial microbial communities and ecosystem function were not extensively detailed in the provided search results, the general principles for antibiotics apply.

Potential for Bioconcentration and Bioaccumulation in Model Environmental Organisms

Bioconcentration refers to the uptake of a chemical from water by an aquatic organism, while bioaccumulation includes uptake from all sources, including water, food, and sediment researchgate.net. The presence of pharmaceuticals like cephalexin in natural waters can lead to their accumulation in biotic compartments researchgate.net.

For cephalexin, the octanol-water partition coefficient (log Kow) has been predicted to be 0.4, which is in good correlation with experimentally reported values (0.65) typeset.io. A low log Kow generally suggests a lower potential for bioconcentration in fatty tissues. Bioaccumulation is considered significant when Bioaccumulation Factors (BAFs) are greater than 1000 L/kg dry weight researchgate.net. While the provided information does not give specific BAF values for cephalexin, it highlights that the bioconcentration potential of transformation products is a factor in assessing their effects acs.org. Generally, cephalosporins are believed to have a short environmental lifetime (i.e., days), which might limit their long-term bioaccumulation potential researchgate.net. However, the accumulation of antibiotic resistance genes (ARGs) due to the persistence of antibiotics like cephalexin remains a concern nih.gov.

Compound Names and PubChem CIDs

Table 4: Compound Names and PubChem CIDs

Compound NamePubChem CID
Cephalexin27447 nih.govguidetopharmacology.org
7-amino-3-cephem-4-carboxylic acid62979 uni.lu
2-hydroxy-3-phenyl pyrazineNot found in provided snippets, general search would be needed.
Cephalexin (1-)27447 (anionic form of Cephalexin)
Cephalexin Monohydrate62921 fishersci.ca
Hydrogen Peroxide784 tandfonline.com
Nickel Oxide14798 tandfonline.com
Sodium Dodecyl Sulfate (B86663)3423265 researchgate.net
Ceftiofur6560168 uni.lu
Cefapirin62921 uni.lu
Cefazolin2666 uni.lu
Cefixime62979 uni.lu
Cefotaxime62979 uni.lu
Ampicillin (B1664943)27447 uni.lu
Cefoxitin (B1668866)62921 uni.lu
Carbamazepine2554 researchgate.net
Diclofenac3037 researchgate.net
Sertraline68617 researchgate.net
Erythromycin10007 researchgate.net
Chloramphenicol5959 mdpi.com
Gentamicin3467 mdpi.com
Amoxicillin3359 mdpi.com
Ciprofloxacin2764 frontiersin.org
Diphenhydramine3100 frontiersin.org
Caffeine2519 frontiersin.org
Fluoxetine3386 frontiersin.org
Citalopram2772 frontiersin.org
Bisphenol A6623 researchgate.net
7-ACA (7-aminocephalosporanic acid)6560168 uni.lu
Identification of Microbial Metabolites and Biodegradation Pathways

Microbial degradation is a crucial natural attenuation process for cephalexin in the environment. Research has identified specific bacterial strains isolated from activated sludge that are highly effective at degrading cephalexin. For example, Rhizobium sp. (CLX-2) and Klebsiella sp. (CLX-3) demonstrated the capacity to eliminate over 99% of cephalexin at an initial concentration of 10 mg/L within 12 hours under optimized conditions nih.govroyalsocietypublishing.orgnih.gov. The biodegradation kinetics for these strains typically follow a first-order model nih.govroyalsocietypublishing.org. Optimal environmental conditions for rapid biodegradation by Rhizobium sp. and Klebsiella sp. were determined to be 30°C and a pH range of 6.5–7 nih.govroyalsocietypublishing.orgnih.gov.

During the biodegradation process by Klebsiella sp. (CLX-3), two primary metabolites were identified: 7-amino-3-cephem-4-carboxylic acid and 2-hydroxy-3-phenyl pyrazine nih.govroyalsocietypublishing.orgnih.gov. This indicates a biodegradation pathway that transforms the parent compound into these simpler molecules. Additionally, studies have shown that nitrifying sludge can cometabolically degrade cephalexin, with ammonia-oxidizing bacteria (AOB) being key contributors. Although cephalexin can inhibit the ammonia oxidation rate and ammonia monooxygenase activity of these bacteria, the expression level of the amoA gene was observed to be upregulated during the degradation process uq.edu.au.

Table 1: Key Microbial Strains and Biodegradation Characteristics of Cephalexin

Microbial StrainDegradation Efficiency (at 10 mg/L initial conc.)Optimal TemperatureOptimal pHMajor Metabolites IdentifiedReference
Rhizobium sp. (CLX-2)>99% within 12 hours30°C6.5–7Not specified for CLX-2 nih.govroyalsocietypublishing.orgnih.gov
Klebsiella sp. (CLX-3)>99% within 12 hours30°C6.5–77-amino-3-cephem-4-carboxylic acid, 2-hydroxy-3-phenyl pyrazine nih.govroyalsocietypublishing.orgnih.gov
Nitrifying sludge (AOB)>99% at 50 µg/L with ammoniumNot specifiedNot specifiedNot specified uq.edu.au
Pseudomonas sp. (CE22)>90% within 24 hoursNot specifiedNot specifiedNot specified researchgate.net

Chemical Hydrolysis and Oxidation in Aquatic Environments

Chemical hydrolysis and oxidation are fundamental abiotic processes that dictate the environmental fate of cephalexin in aquatic systems. Hydrolysis of β-lactam compounds, including cephalexin, typically involves the opening of the β-lactam ring and the subsequent cleavage of the amide bond mdpi.com. For cephalexin, this process primarily involves the rupture of the β-lactam bond and structural rearrangements of the branched amide bond, which can render the hydrolyzed form more susceptible to biodegradation by microalgae mdpi.com. Both pH levels and temperature significantly influence the rate of hydrolysis, with alkaline conditions generally promoting considerably higher hydrolysis rates compared to acidic and neutral pH environments mdpi.com.

Advanced Oxidation Processes (AOPs) have been extensively studied for their efficacy in degrading cephalexin in aqueous solutions. For instance, a hybrid process combining ultrasonic waves, hydrogen peroxide, and nickel oxide nanoparticles (US/H2O2/NiO) achieved high removal efficiencies. Under optimal conditions (pH 3, 90 minutes reaction time, 40 mg/L cephalexin, 7.5 mg/L NiO, and 30 mL/L H2O2), cephalexin removal reached 93.86%, with corresponding chemical oxygen demand (COD) and total organic carbon (TOC) reductions of 72.46% and 54.55%, respectively tandfonline.com. Solution pH was identified as the most influential factor, accounting for up to 94% of the process efficiency tandfonline.com.

Enzymatic oxidation, specifically using laccase, has also been explored for cephalexin removal from aquatic solutions. The efficiency of laccase-mediated degradation increased with extended contact time and higher enzyme activity, while decreasing with elevated antibiotic concentrations. Optimal conditions for laccase enzymatic oxidation of cephalexin were determined to be pH 5, 45°C, 1.75 U/mL enzyme activity, 1 mM HBT mediator concentration, and an initial cephalexin concentration of 10 mg/L, resulting in a removal efficiency of 90.5% after 90 minutes scielo.brresearchgate.net.

Table 2: Chemical Hydrolysis and Oxidation Parameters for Cephalexin Degradation

Process TypeKey ParametersOptimal ConditionsCephalexin Removal EfficiencyReference
HydrolysispH, TemperatureAlkaline pH, Higher temperatureVaries, leads to more biodegradable forms mdpi.com
US/H2O2/NiO OxidationpH, Reaction Time, Cephalexin Conc., NiO Conc., H2O2 Conc.pH 3, 90 min, 40 mg/L CEX, 7.5 mg/L NiO, 30 mL/L H2O293.86% tandfonline.com
Enzymatic Oxidation (Laccase)pH, Temperature, Enzyme Activity, HBT Conc., Cephalexin Conc.pH 5, 45°C, 1.75 U/mL, 1 mM HBT, 10 mg/L CEX90.5% scielo.brresearchgate.net

Electrochemical Degradation of Cephalexin in Wastewater Treatment Research

Electrochemical degradation offers a promising strategy for treating persistent organic pollutants like cephalexin in wastewater. This method typically involves the generation of highly reactive species, such as hydroxyl radicals, at the anode surface, which effectively degrade antibiotic molecules researchgate.netplantarchives.org.

Research has demonstrated the effectiveness of a Ti/TiO2/βPbO2 electrode for the electrochemical degradation and mineralization of cephalexin. This electrode exhibited excellent electrocatalytic performance, achieving a maximum degradation efficiency of 97.60% and a maximum chemical oxygen demand (COD) removal of 70.27% researchgate.netnih.gov. The degradation mechanism was elucidated using liquid chromatography coupled with tandem mass spectrometry, confirming the viability of this approach for treating antibiotic-contaminated wastewater prior to discharge researchgate.netnih.gov.

Another study investigated the electrochemical removal of cephalexin from synthetic wastewater using an aluminum electrode. This technique relies on the adsorption of cephalexin onto the active metal surface under an applied potential. Significant removal was observed under basic pH conditions (pH 9), where strong electrostatic interactions facilitated the adsorption of the cephalexin molecule onto the aluminum substrate tandfonline.comtandfonline.com. The efficiency of electron transfer over the metal surface is dependent on the applied potential, and cyclic voltammetry was employed to identify optimal interaction conditions tandfonline.comtandfonline.com.

Table 3: Electrochemical Degradation Efficiencies of Cephalexin

Electrode/MethodConditionsCephalexin Degradation EfficiencyCOD Removal EfficiencyReference
Ti/TiO2/βPbO2 anodeOptimized conditions (not explicitly detailed)97.60%70.27% researchgate.netnih.gov
Graphite anode/Stainless steel cathode (simulated wastewater)pH 3, 100 ppm CEX, 130 mA/cm², 20°C63%19.83% plantarchives.org
Graphite anode/Stainless steel cathode (simulated wastewater)100 ppm CEX, 390 mA/cm², 20°C73.7%22.58% plantarchives.org
Graphite anode/Stainless steel cathode (simulated wastewater)100 ppm CEX, 1000 mg/L NaCl82.75%25.98% plantarchives.org
Aluminum electrodeBasic pH (pH 9), applied potentialSignificant removal via adsorptionNot specified tandfonline.comtandfonline.com

Ecotoxicological Impact of Cephalexin and Its Transformation Products on Non-Target Organisms in Research Models

The ubiquitous presence of cephalexin and its transformation products in the environment raises substantial concerns regarding their ecotoxicological impact on non-target organisms. Pharmaceuticals are inherently designed to be biologically active, which means they can pose a significant ecotoxicological threat to aquatic organisms even at environmentally relevant concentrations nih.gov. The ecotoxicity of cephalexin and its degradation byproducts has been assessed for various trophic levels, including fish, Daphnia, and green algae, utilizing predictive tools such as the Ecological Structure Activity Relationship (ECOSAR) software typeset.io.

Effects on Aquatic Microorganisms and Algae in Laboratory Studies

Cephalexin can exert an influence on aquatic microbial communities and algae, even at low concentrations. Studies have indicated that antibiotics, including cephalosporins, at concentrations of 100 µg/mL, can reduce microbial community growth and metabolic capacity, particularly affecting the metabolism of polymers, carbohydrates, and carboxylic and ketonic acids mdpi.com. At lower concentrations (1 µg/mL), some antibiotics were observed to slightly enhance growth and the capacity to metabolize certain substrates, although amoxicillin specifically decreased metabolic capacity across all tested metabolites mdpi.com.

Regarding algae, the hydrolysis of cephalexin can make it more amenable to biodegradation by microalgae mdpi.com. While detailed studies specifically on the direct toxic effects of cephalexin on a broad range of aquatic microorganisms and algae in laboratory settings were not extensively provided in the search results, the general consensus is that antibiotics have the potential to disrupt microbial communities within aquatic ecosystems mdpi.com.

Impact on Terrestrial Microbial Communities and Ecosystem Function

Antibiotics, including cephalexin, can enter terrestrial ecosystems through various pathways, such as the application of organic fertilizers (manure or biosolids) and irrigation with reclaimed water nih.gov. Once in the soil, antibiotic residues can directly alter the biodiversity and functional integrity of natural microbial communities nih.gov. This can lead to a reduction in microbial diversity and inhibition of microbial growth and activities, consequently impairing crucial ecological functions like nutrient cycling and the biodegradation of contaminants nih.gov.

Furthermore, the continuous presence of antibiotic residues can impose selective pressure, thereby promoting the dissemination of antibiotic resistance genes within ecosystems. This has profound implications for both human and animal health, as it contributes to the diminishing effectiveness of antibiotics nih.gov. While the provided search results did not extensively detail specific studies focusing solely on cephalexin's impact on terrestrial microbial communities and ecosystem function, the general principles of antibiotic ecotoxicity in soil apply to this compound.

Potential for Bioconcentration and Bioaccumulation in Model Environmental Organisms

Bioconcentration refers to the uptake of a chemical by an aquatic organism directly from the surrounding water, whereas bioaccumulation encompasses the uptake from all environmental sources, including water, food, and sediment researchgate.net. The presence of pharmaceuticals like cephalexin in natural waters can lead to their accumulation within biotic compartments researchgate.net.

Compound Names and PubChem CIDs

Advanced Research Topics and Future Directions in Cephalexin Science

Synergistic Molecular Interactions of Cephalexin (B21000) with Other Chemical Entities (e.g., Beta-Lactamase Inhibitors)

The synergistic interaction of cephalexin with other chemical entities, particularly beta-lactamase inhibitors, is a crucial area of research aimed at restoring and enhancing its antibacterial efficacy against resistant strains. Beta-lactamase enzymes produced by bacteria hydrolyze the beta-lactam ring of antibiotics like cephalexin, rendering them inactive. Beta-lactamase inhibitors (BLIs) work by binding to and inactivating these enzymes, thereby protecting the antibiotic from degradation and allowing it to exert its antibacterial effect nih.govwikipedia.org.

A classical example of this strategy is the combination of a beta-lactam antibiotic with a beta-lactamase inhibitor, such as amoxicillin (B794) with clavulanic acid omicsonline.org. Clavulanic acid, a semi-synthetic molecule, irreversibly binds to beta-lactamase targets, restoring the activity of beta-lactam antibiotics nih.govoup.com. Studies have shown that clavulanate can significantly improve the activity of various beta-lactams, including cephalexin, against bacteria like Mycobacterium tuberculosis oup.comoup.com. For instance, combinations such as cephalexin/tebipenem, cephalexin/penicillin V, cephalexin/cefdinir, and cephalexin/cephradine, all with clavulanate, demonstrated strong synergistic activity against M. tuberculosis oup.comoup.com. This synergistic effect often leads to a substantial reduction in the drug doses required to achieve inhibitory concentrations oup.com.

While cephalexin shows synergistic activity with certain combinations, it has been noted to be less likely to exhibit synergy with lipo-, glyco-, and lipoglycopeptides (e.g., vancomycin, daptomycin, dalbavancin) compared to other beta-lactams like cefoxitin (B1668866) and nafcillin, particularly in methicillin-resistant Staphylococcus aureus (MRSA) strains frontiersin.org. However, in some resistant mutants, synergy was more commonly observed frontiersin.org.

Research also explores modifying cephalexin itself. For example, chemical synthesis of new cephalexin derivatives linked to amino acids like tryptophan or histidine has been investigated. These modifications aim to introduce bulky groups near the beta-lactam ring, acting as isosteric groups to protect the ring from bacterial beta-lactamase enzymes. Molecular docking studies suggest that these new derivatives may exhibit higher binding scores to serine beta-lactamases compared to cephalexin, indicating potentially improved activity and resistance to hydrolysis researchgate.net.

Table 1: Synergistic Combinations with Cephalexin and Clavulanate against Mycobacterium tuberculosis H37Rv oup.comoup.com

Beta-Lactam Combination (with Clavulanate)Log(CI) at Fa = 0.9 (Synergy Indication)
Cephalexin/Tebipenem-0.78
Cephalexin/Penicillin V-0.30
Cephalexin/Cefdinir-0.19
Cephalexin/Cephradine-0.82
Cefadroxil/Cephalexin-2.49

Note: Log(CI) values below 0 indicate synergy. Fa = fraction affected.

Cephalexin in Nanotechnology and Advanced Material Science for Research Applications (e.g., Surface Functionalization, Biosensor Development)

Nanotechnology and advanced material science offer promising avenues for research applications of cephalexin, particularly in areas like surface functionalization and biosensor development. Nanomaterials possess unique advantages such as high surface area-to-volume ratio, tunable size, excellent electrical conductivity, and catalytic activity, making them ideal for enhancing the interaction between biosensors and antibiotics mdpi.comnih.govbiojournals.us.

In the context of biosensor development, nanomaterials are widely used as electrode materials due to their large specific surface area, high catalytic activity, and special electrical properties, which can be leveraged for antibiotic analysis mdpi.com. For instance, functionalized multi-walled carbon nanotubes (MWCNTs) dispersed in chitosan (B1678972) and decorated with gold nanoparticles (AuNPs) have been modified onto glassy carbon electrodes to detect cephalexin. This approach demonstrated a low limit of detection of 0.22 M, showcasing the potential of nanomaterial-based electrochemical sensors for cephalexin detection mdpi.com.

The surface functionalization of nanofibers is another area where cephalexin is being explored. Nanofibers, fabricated through techniques like electrospinning, possess excellent properties such as high porosity, large surface area, and high drug loading capacity. Their surface can be functionalized with various materials, including polymers, metals, and carbon materials, to alter their physicochemical and biological properties. Research has involved formulating core-shell nanofibers using polyvinyl alcohol blended with other polymers for controlled release of cephalexin in research applications related to wound healing mdpi.com. This indicates the potential for integrating cephalexin into advanced material systems for targeted delivery and enhanced research functionalities.

The development of nanotechnology-enabled biosensors is critical for rapid, selective, and automated detection of antibiotics. These biosensors, often incorporating metal nanoparticles, silica (B1680970) nanoparticles, and carbon nanomaterials, exploit their electrochemical activity, photostability, and versatile surface modification capabilities mdpi.com. Functionalized nanoparticles attached to organic molecules are being produced for their potential application in biosensors, enhancing sensitivity and stability nih.govfrontiersin.org.

Application of Systems Biology and Omics Technologies in Cephalexin Research

Systems biology and "omics" technologies (genomics, proteomics, metabolomics, transcriptomics) are increasingly applied in cephalexin research to provide a holistic understanding of its mechanisms of action, bacterial resistance, and interactions within complex biological systems mdpi.comnih.govnih.govfrontiersin.org. These high-throughput approaches generate vast amounts of data that, when interpreted through bioinformatics, offer insights beyond traditional reductionist methods nih.govfrontiersin.org.

Metabolomics: This technology systematically describes global changes in the metabolome of microbes, which is crucial for understanding the mechanisms of action of antibiotics like cephalexin and facilitating the development of next-generation antibacterial therapies researchgate.net. Metabolomics analysis can reveal information about metabolic pathways within microorganisms and their changes in response to antibiotic treatment researchgate.net. For example, non-targeted and targeted energy metabolomic approaches have been used to identify significant differences in metabolites related to purine (B94841) and pyrimidine, pyruvate (B1213749) metabolism, and amino acid synthesis in pathogenic bacteria researchgate.net.

Genomics and Transcriptomics: Advances in genomic technologies, including whole-genome sequencing (WGS) and metagenomics, are paving the way for identifying new drug targets, anticipating resistance patterns, and designing personalized therapies mdpi.com. Transcriptomics, which analyzes gene expression, can provide insights into how bacteria respond to cephalexin at the transcriptional level and how resistance genes are regulated mdpi.com.

Proteomics: This involves large-scale analysis of proteins, which can help in understanding how cephalexin interacts with bacterial proteins, including PBPs and beta-lactamases, and how these proteins are altered in resistant strains mdpi.comnih.gov.

Systems Biology: By integrating data from multiple omics technologies, systems biology offers a comprehensive view of biological systems. This approach can capture emergent properties of bacteria as a whole that cannot be studied by isolated protocols, providing a deeper understanding of the complex interplay between cephalexin, bacteria, and resistance mechanisms nih.govnih.govfrontiersin.org. For antibiotic discovery, omics technologies are indispensable for characterizing the mechanism of action of antibiotics and identifying novel targets mdpi.com.

These integrated approaches help researchers to understand the hidden parts or "black boxes" of a biological system, such as pathways or signal transduction proteins, and identify the most probable mechanisms underlying a biological event or process related to cephalexin's efficacy and resistance frontiersin.org.

Q & A

Q. Advanced Research Focus

  • Combine cephalexin with biofilm-disrupting agents (e.g., EDTA) in combinatorial therapy trials.
  • Monitor resistance gene expression (e.g., blaZ, mecA) via qPCR in treated models.
  • Use adaptive trial designs to adjust dosing based on resistance emergence thresholds .

How should researchers address ethical considerations in cephalexin clinical trials involving vulnerable populations?

Q. Basic Research Focus

  • Adopt FINER criteria to ensure ethical alignment: prioritize studies with direct clinical relevance (e.g., osteomyelitis in diabetic patients).
  • Implement rigorous informed consent protocols, especially for pediatric or immunocompromised cohorts.
  • Use stratified randomization to balance risk across subgroups .

What statistical approaches are robust for analyzing cephalexin's dose-response relationships in heterogeneous cohorts?

Q. Advanced Research Focus

  • Apply mixed-effects models to account for inter-individual variability in drug metabolism.
  • Use Bayesian adaptive designs to refine dosing in real-time based on interim efficacy/safety data.
  • Validate findings with bootstrapping or cross-validation to ensure reproducibility .

How can cephalexin's impact on fracture-related infection (FRI) prevention be quantified in translational models?

Q. Advanced Research Focus

  • Develop FRI animal models with standardized bacterial inocula (e.g., S. aureus biofilm-coated implants).
  • Measure outcomes via:
    • Microbial load reduction (CFU counts).
    • In vivo bioluminescence imaging for real-time infection monitoring.
    • Synchrotron imaging to assess biofilm disruption .

What in vitro models best complement in vivo data on cephalexin's osteogenic effects?

Q. Basic Research Focus

  • Use 3D osteoblast-seeded scaffolds to simulate bone repair under cephalexin exposure.
  • Quantify alkaline phosphatase (ALP) activity, calcium deposition, and osteocalcin secretion.
  • Validate findings against in vivo histomorphometric data (e.g., trabecular thickness) .

How can researchers optimize cephalexin allometric scaling from preclinical to clinical doses?

Q. Advanced Research Focus

  • Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in drug clearance and tissue distribution.
  • Adjust doses using body surface area normalization (e.g., mg/m²) rather than simple weight-based scaling.
  • Validate predictions with human microdose trials using accelerated mass spectrometry (AMS) .

Methodological Guidance

  • Data Contradiction Analysis : Use triangulation (e.g., combining radiological, biomechanical, and molecular data) to resolve conflicting results .
  • Literature Review : Leverage Google Scholar and PubMed with keywords like "cephalexin bone pharmacokinetics" or "cephalexin fracture healing" to prioritize high-impact studies .
  • Experimental Replicability : Follow ARRIVE guidelines for preclinical studies, detailing randomization, blinding, and statistical power .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.